Tert-butyl 4-bromo-2-fluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-bromo-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGZHSAOCVWZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674425 | |
| Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889858-12-2 | |
| Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889858-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-bromo-2-fluoro-benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889858122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-bromo-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Tert-butyl 4-bromo-2-fluorobenzoate chemical properties
An In-depth Technical Guide to Tert-butyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique structure, featuring bromo, fluoro, and tert-butyl ester functional groups, makes it a versatile building block for constructing complex aromatic systems through various chemical transformations, most notably cross-coupling reactions.[1] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, along with detailed experimental protocols and safety information.
Chemical Properties and Identification
This compound is a liquid at room temperature with a purity of approximately 98%.[2] It is identified by its unique CAS number, 889858-12-2.[2][3][4]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [3][5] |
| CAS Number | 889858-12-2 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [3][5] |
| Molecular Weight | 275.11 g/mol | [3][5] |
| Monoisotopic Mass | 274.00047 Da | [3][4][5] |
| Physical Form | Liquid | [2] |
| Purity | 98% | [2] |
| InChI | 1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | [2][3] |
| InChIKey | ZPGZHSAOCVWZMR-UHFFFAOYSA-N | [2][3] |
| SMILES | CC(C)(C)OC(=O)C1=C(F)C=C(Br)C=C1 | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the esterification of 4-bromo-2-fluorobenzoic acid.
Synthesis of this compound from 4-Bromo-2-fluorobenzoic Acid
A common method for synthesizing the title compound is from 4-bromo-2-fluorobenzoic acid. While specific conditions for the tert-butyl esterification were not detailed in the provided search results, a general protocol can be inferred from similar esterification reactions. Another related synthesis is that of the methyl ester, which is achieved by reacting 4-bromo-2-fluorobenzoic acid with thionyl chloride in methanol at 0 °C, followed by stirring at room temperature for 12 hours.[6]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane), add a dehydrating agent.
-
Esterification: Introduce tert-butanol to the reaction mixture. The reaction can be catalyzed by an acid.
-
Work-up: After the reaction is complete, the mixture is typically washed with an aqueous bicarbonate solution and brine.[6]
-
Purification: The organic layer is dried over an anhydrous salt like sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.[6] Further purification can be achieved through column chromatography.
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, particularly for creating pharmaceuticals and agrochemicals.[1] Its bromo and ester functional groups are key to its utility, allowing for participation in cross-coupling reactions like Suzuki and Heck couplings to form more complex aromatic structures.[1] In medicinal chemistry, it serves as a building block to modify bioactive molecules, which can improve metabolic stability and binding affinity.[1] It is also used in the preparation of liquid crystals and other functional materials that require fluorinated aromatic components.[1]
Spectroscopic Analysis
The structural confirmation of this compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[7]
Experimental Protocol for Spectroscopic Analysis:
-
Sample Preparation: The liquid sample is prepared according to the requirements of each analytical technique. For NMR, this involves dissolving a small amount of the substance in a deuterated solvent. For FTIR, a thin film of the liquid may be used.[8] For MS, the sample is introduced into the instrument, often after dilution.
-
Data Acquisition: The prepared sample is analyzed using the respective spectrometer to obtain ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra.
-
Data Analysis: The resulting spectra are interpreted to confirm the molecular structure, identify functional groups, and verify the molecular weight.
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | Reference |
| Skin Irritation | H315: Causes skin irritation | [3][9] |
| Eye Irritation | H319: Causes serious eye irritation | [3][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | [3][9] |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | [5] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [5] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [5] |
| Combustible Liquid | H227: Combustible liquid | [2] |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | [2] |
Precautions for Safe Handling:
-
Wear suitable protective clothing, including gloves and eye/face protection.[9][10]
-
Avoid breathing fumes, dust, or vapors.[9]
-
Wash hands thoroughly after handling.[9]
-
Keep away from sources of ignition.[9]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Recommended long-term storage is in a refrigerator at 2-8°C.[2][9]
-
Store away from incompatible materials such as strong oxidizing agents.[9]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]
-
Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Call a poison control center or doctor immediately.[10]
Fire-Fighting Measures:
-
Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[9][10]
-
Hazardous decomposition products include carbon oxides, hydrogen bromide, and hydrogen fluoride.[9]
-
Firefighters should wear self-contained breathing apparatus.[10]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 889858-12-2 [sigmaaldrich.com]
- 3. This compound | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Norman Database System [norman-databases.org]
- 5. tert-Butyl 2-bromo-4-fluorobenzoate | C11H12BrFO2 | CID 26986095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. 889858-12-2|this compound|BLD Pharm [bldpharm.com]
- 8. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to Tert-butyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of tert-butyl 4-bromo-2-fluorobenzoate, a key intermediate in organic synthesis. It covers the compound's chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry and materials science.
Chemical Structure and Nomenclature
This compound is a halogenated aromatic carboxylic acid ester. The structure consists of a benzene ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and a tert-butoxycarbonyl group at position 1.
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Methylpropan-2-yl 4-bromo-2-fluorobenzoate, 4-Bromo-2-fluoro-benzoic acid tert-butyl ester[1]
-
Chemical Formula: C₁₁H₁₂BrFO₂[1]
-
SMILES: CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F[1]
-
InChI Key: ZPGZHSAOCVWZMR-UHFFFAOYSA-N[1]
Physicochemical and Safety Data
The quantitative properties of this compound are summarized below. This data is essential for handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 889858-12-2 | [1] |
| Molecular Weight | 275.11 g/mol | [1][2] |
| Physical State | Liquid | [2] |
| Purity | ≥98% | |
| Storage Temperature | Refrigerator | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Synthesis and Experimental Protocol
This compound is typically synthesized from its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. The strategic placement of the functional groups on the aromatic ring makes 4-bromo-2-fluorobenzoic acid a versatile building block for various organic transformations, including palladium-catalyzed cross-coupling reactions.[3][4] The tert-butyl ester provides a protecting group for the carboxylic acid, which can be removed under acidic conditions.
The logical workflow for a common laboratory synthesis is outlined below.
Detailed Experimental Protocol: Synthesis via Acid Chloride Intermediate
This protocol describes the conversion of 4-bromo-2-fluorobenzoic acid to its tert-butyl ester.
Materials:
-
4-Bromo-2-fluorobenzoic acid (1.0 eq.)
-
Thionyl chloride (SOCl₂) (2.0 eq.) or Oxalyl chloride (1.5 eq.)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
tert-Butanol (1.5 eq.)
-
Pyridine (2.0 eq.), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq.) and anhydrous dichloromethane.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or disappearance of the starting material.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride.
-
-
Esterification:
-
Dissolve the crude acid chloride in fresh anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of tert-butanol (1.5 eq.) and anhydrous pyridine (2.0 eq.) in anhydrous dichloromethane.
-
Add the tert-butanol/pyridine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
-
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]
-
Pharmaceutical Synthesis: It serves as a building block for creating complex molecules, particularly in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the bromo-substituent is ideal for modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build carbon-carbon or carbon-heteroatom bonds.[3][5]
-
Materials Science: The compound is also utilized in the preparation of functional materials and liquid crystals where fluorinated aromatic structures are required.[5]
-
Protecting Group Chemistry: The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which is stable under many reaction conditions but can be selectively removed under acidic conditions, providing a key step in multi-step synthetic routes.
References
An In-depth Technical Guide to Tert-butyl 4-bromo-2-fluorobenzoate (CAS: 889858-12-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-bromo-2-fluorobenzoate is a key building block in modern medicinal chemistry and materials science. Its strategic functionalization, featuring a bromo group for cross-coupling reactions, a fluoro substituent to enhance metabolic stability and binding affinity, and a tert-butyl ester protecting group, makes it a versatile intermediate for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics, particularly as a precursor for Bromodomain and Extra-Terminal domain (BET) protein inhibitors.
Chemical and Physical Properties
This compound is a liquid at room temperature with a high purity, typically around 98%.[1][2][3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 889858-12-2 | [4] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [4] |
| Molecular Weight | 275.11 g/mol | [4] |
| Physical Form | Liquid | [1][3] |
| Purity | ~98% | [2][3] |
| Boiling Point | 305.7 ± 27.0 °C at 760 mmHg | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Flash Point | 138.7 ± 23.7 °C | [5] |
| Storage Temperature | Refrigerator (2-8°C) | [2][3] |
| InChI Key | ZPGZHSAOCVWZMR-UHFFFAOYSA-N | [2][4] |
Synthesis Workflow
The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 4-bromo-2-fluorobenzoic acid, followed by its esterification with tert-butanol.
Figure 1: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of 4-bromo-2-fluorobenzoic acid (Method 1)
This protocol describes the oxidation of 1-bromo-2-fluoro-4-methylbenzene to 4-bromo-2-fluorobenzoic acid.
Materials:
-
1-bromo-2-fluoro-4-methylbenzene
-
Pyridine
-
Water
-
Potassium permanganate (KMnO₄)
-
3N Sodium hydroxide (NaOH)
-
6N Hydrochloric acid (HCl)
-
Diatomaceous earth
Procedure:
-
A 1:1 mixture of pyridine and water is heated to 90°C.
-
1-bromo-2-fluoro-4-methylbenzene is slowly added to the heated mixture.
-
Potassium permanganate is then added portion-wise to the reaction mixture.
-
The mixture is stirred at 90°C for 3 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of diatomaceous earth.
-
The filter cake is washed with 3N sodium hydroxide and water.
-
The aqueous filtrate is concentrated under reduced pressure to remove ethanol.
-
The residue is acidified with 6N hydrochloric acid to a pH of 2, resulting in the precipitation of a white solid.
-
The precipitate is filtered and dried to yield 4-bromo-2-fluorobenzoic acid.
Experimental Protocol: Esterification with Tert-butanol (General Procedure)
This protocol outlines a general method for the esterification of a carboxylic acid with tert-butanol.
Materials:
-
4-bromo-2-fluorobenzoic acid
-
Tert-butanol
-
Dicyclohexylcarbodiimide (DCC) or another coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or another suitable solvent
Procedure:
-
4-bromo-2-fluorobenzoic acid is dissolved in the chosen solvent.
-
A catalytic amount of DMAP is added to the solution.
-
Tert-butanol is added to the mixture.
-
The coupling agent (e.g., DCC) is added portion-wise, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered to remove any solid byproducts.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[3][6] These reactions are fundamental in the construction of complex biaryl and substituted alkene structures, which are prevalent in many biologically active compounds.
Suzuki-Miyaura Coupling
Figure 2: Suzuki-Miyaura coupling workflow.
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
To a reaction flask are added this compound, the arylboronic acid, the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
The degassed solvent mixture is added to the flask.
-
The reaction mixture is heated to 80-100°C with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Role in Drug Discovery: Inhibition of BRD4
This compound is a valuable precursor for the synthesis of inhibitors targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene transcription.
BRD4 Signaling Pathway and Inhibition
BRD4 recognizes and binds to acetylated lysine residues on histone tails through its bromodomains. This binding event serves as a scaffold to recruit the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, promoting transcriptional elongation and the expression of target genes, including key oncogenes like MYC.
In various cancers, the overexpression or aberrant activity of BRD4 leads to the uncontrolled transcription of genes that drive cell proliferation and survival. Small molecule inhibitors designed to occupy the acetyl-lysine binding pocket of BRD4 competitively block its interaction with histones. This prevents the recruitment of P-TEFb and subsequently leads to the downregulation of target gene expression, resulting in cell cycle arrest and apoptosis in cancer cells.
References
- 1. This compound | 889858-12-2 [sigmaaldrich.com]
- 2. Tert-butyl 4-bromobenzoate | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 889858-12-2|this compound|BLD Pharm [bldpharm.com]
- 6. 2580232-09-1|tert-Butyl 4-amino-2-bromo-3-fluorobenzoate|BLD Pharm [bldpharm.com]
Tert-butyl 4-bromo-2-fluorobenzoate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-bromo-2-fluorobenzoate is a halogenated aromatic compound with significant applications in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds. The presence of three distinct functional groups—a tert-butyl ester, a bromine atom, and a fluorine atom—on the benzene ring makes it a versatile building block. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under specific conditions. The bromine atom provides a reactive site for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine atom can influence the electronic properties of the molecule and enhance the metabolic stability and bioavailability of final drug products.[1] This guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [2] |
| Molecular Weight | 275.11 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 889858-12-2 | [2] |
| Physical Form | Liquid | |
| Purity | Typically ≥98% | |
| Storage Temperature | Refrigerator |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq).
-
Dissolve the acid in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 eq) followed by a catalytic amount of 4-(Dimethylamino)pyridine (0.1 eq).
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and decompose excess di-tert-butyl dicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the construction of more complex molecules. The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can serve as the aryl halide partner in this reaction, allowing for the introduction of a wide variety of substituents at the 4-position of the benzene ring.[3] This reaction is a cornerstone in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Generalized Reaction Scheme: Arylboronic acid + this compound --(Pd catalyst, base)--> 4-aryl-2-fluorobenzoic acid tert-butyl ester
Logical and Experimental Workflows
The following diagrams illustrate the synthesis of this compound and its subsequent application in a Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-bromo-2-fluorobenzoate, a valuable building block in the development of pharmaceuticals and other bioactive molecules. This document details the chemical properties of the involved reagents and the final product, a step-by-by-step experimental protocol for the synthesis, and a logical workflow of the synthetic process.
Core Compound Data
A summary of the key quantitative data for the starting material and the final product is presented in Table 1. This information is crucial for reaction planning, characterization, and safety considerations.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | 4-Bromo-2-fluorobenzoic acid | This compound |
| Molecular Formula | C₇H₄BrFO₂[1] | C₁₁H₁₂BrFO₂[2] |
| Molecular Weight | 219.01 g/mol [1] | 275.11 g/mol [2] |
| CAS Number | 112704-79-7[1] | 889858-12-2[2] |
| Appearance | White to off-white solid | Colorless to light yellow oil or solid |
| Melting Point | 211-215 °C | Not available |
| Boiling Point | Not available | Not available |
| Purity | Typically ≥97% | Typically ≥98%[3] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a Steglich esterification of 4-bromo-2-fluorobenzoic acid with tert-butanol. This method is particularly well-suited for the esterification of sterically hindered alcohols like tert-butanol, which may not react efficiently under standard Fischer esterification conditions. The reaction proceeds at room temperature and is mediated by a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).
Reaction Scheme
References
An In-depth Technical Guide to the Synthesis of tert-butyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-bromo-2-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic routes starting from commercially available precursors, offering a comparative analysis of methodologies, quantitative data, and detailed experimental protocols.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a bromine atom for subsequent cross-coupling reactions and a fluorine atom which can enhance metabolic stability and binding affinity of target molecules, makes it a versatile intermediate in the synthesis of complex pharmaceuticals. This guide focuses on the common and effective precursors and the subsequent esterification methods to yield the final product.
Precursors and Synthetic Pathways
The primary and most direct precursor for the synthesis of this compound is 4-bromo-2-fluorobenzoic acid . This section outlines the common synthetic routes to obtain this key intermediate.
The overall synthetic logic involves the formation of 4-bromo-2-fluorobenzoic acid from suitable starting materials, followed by the esterification of the carboxylic acid with a tert-butyl group.
Caption: Logical workflow for the synthesis of this compound.
Synthesis of 4-bromo-2-fluorobenzoic acid
Two primary routes for the synthesis of 4-bromo-2-fluorobenzoic acid are highlighted below, starting from either 1-bromo-2-fluoro-4-methylbenzene or 4-bromo-2-fluorobenzaldehyde.
This method involves the oxidation of the methyl group of 1-bromo-2-fluoro-4-methylbenzene to a carboxylic acid.
Caption: Synthesis of 4-bromo-2-fluorobenzoic acid from 1-bromo-2-fluoro-4-methylbenzene.
This approach utilizes the oxidation of an aldehyde functional group to a carboxylic acid.
Caption: Synthesis of 4-bromo-2-fluorobenzoic acid from 4-bromo-2-fluorobenzaldehyde.
Data Presentation
The following tables summarize the quantitative data for the synthesis of the precursor, 4-bromo-2-fluorobenzoic acid, via the two different routes.
Table 1: Synthesis of 4-bromo-2-fluorobenzoic acid from 1-bromo-2-fluoro-4-methylbenzene
| Parameter | Value | Reference |
| Starting Material | 1-bromo-2-fluoro-4-methylbenzene | [1] |
| Reagents | Potassium permanganate, Pyridine, Water | [1] |
| Reaction Time | 3 hours | [1] |
| Temperature | 90 °C | [1] |
| Yield | 73% | [1] |
| Product Purity | Not specified |
Table 2: Synthesis of 4-bromo-2-fluorobenzoic acid from 4-bromo-2-fluorobenzaldehyde
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-fluorobenzaldehyde | [1] |
| Reagents | Sodium chlorite, Sodium dihydrogen phosphate, Hydrogen peroxide, Acetonitrile, Water | [1] |
| Reaction Time | Overnight | [1] |
| Temperature | Room Temperature | [1] |
| Yield | 82% | [1] |
| Product Purity | Not specified, obtained as a white powder | [1] |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of the key precursor, 4-bromo-2-fluorobenzoic acid.
Synthesis of 4-bromo-2-fluorobenzoic acid from 1-bromo-2-fluoro-4-methylbenzene[1]
Materials:
-
1-bromo-2-fluoro-4-methylbenzene (20.0 g, 0.10 mol)
-
Potassium permanganate (66.0 g, 0.42 mol)
-
Pyridine
-
Water
-
3N Sodium hydroxide
-
6N Hydrochloric acid
-
Diatomaceous earth
Procedure:
-
A 1:1 mixture of pyridine and water (200 mL) is heated to 90°C.
-
1-bromo-2-fluoro-4-methylbenzene (20.0 g) is slowly added to the heated mixture.
-
Potassium permanganate (66.0 g) is then added to the reaction mixture.
-
The mixture is stirred at 90°C for 3 hours.
-
After cooling to room temperature, the reaction mixture is filtered through diatomaceous earth.
-
The filter pad is washed with 3N sodium hydroxide (500 mL) and water (400 mL).
-
Ethanol is removed from the filtrate under reduced pressure.
-
The residue is acidified with 6N hydrochloric acid to a pH of 2, resulting in the formation of a white precipitate.
-
The precipitate is filtered and dried to yield 4-bromo-2-fluorobenzoic acid (17.0 g, 73% yield).
Synthesis of 4-bromo-2-fluorobenzoic acid from 4-bromo-2-fluorobenzaldehyde[1]
Materials:
-
4-bromo-2-fluorobenzaldehyde (2.0 g, 0.01 mol)
-
Sodium chlorite (1.3 g, 0.014 mol)
-
Sodium dihydrogen phosphate (0.24 g in 10 mL water, 0.002 mol)
-
Hydrogen peroxide (1.36 mL, 0.014 mol)
-
Acetonitrile (30 mL)
-
Water (20 mL)
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
10% w/v Hydrochloric acid solution
Procedure:
-
A mixture of NaH2PO4 solution, H2O2, and NaClO2 in water is prepared and cooled.
-
A mixture of 4-bromo-2-fluorobenzaldehyde in acetonitrile is slowly added to the cold oxidant mixture.
-
The reaction mixture is stirred overnight at room temperature, during which a precipitate forms.
-
A small amount of Na2SO3 is added to quench any unreacted HOCl and H2O2.
-
The mixture is acidified with a 10% w/v hydrochloric acid solution.
-
The product is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with water and dried over magnesium sulfate.
-
The solvent is evaporated to yield 4-bromo-2-fluorobenzoic acid as a white powder (yield: 82%).
Synthesis of this compound
The final step in the synthesis is the esterification of 4-bromo-2-fluorobenzoic acid. The Steglich esterification is a mild and effective method for the synthesis of tert-butyl esters, especially when the corresponding alcohol is prone to carbocation formation under acidic conditions.
Caption: Steglich esterification for the synthesis of this compound.
Proposed Experimental Protocol for Steglich Esterification
Materials:
-
4-bromo-2-fluorobenzoic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromo-2-fluorobenzoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottomed flask.
-
Add tert-butanol (1.2 - 1.5 equivalents) and a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with 0.5 N hydrochloric acid to remove unreacted DMAP and any remaining base.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
Note: Quantitative data such as yield and purity for this specific reaction would need to be determined experimentally.
Conclusion
This technical guide has outlined the primary synthetic routes for the preparation of this compound, with a focus on the synthesis of its key precursor, 4-bromo-2-fluorobenzoic acid. Detailed experimental protocols and comparative data for the precursor synthesis have been provided to aid researchers in selecting the most suitable method for their needs. While a specific, validated protocol for the final esterification step is not available in the reviewed literature, a robust, adaptable procedure based on the Steglich esterification has been proposed. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis of this important pharmaceutical intermediate.
References
Technical Guide: Physical Properties and Synthesis of Tert-butyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-bromo-2-fluorobenzoate is a key chemical intermediate, playing a crucial role in the synthesis of complex pharmaceutical compounds.[1] Its structural features, including the bromine and fluorine substituents on the benzene ring and the tert-butyl ester group, make it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the known physical properties of this compound, a detailed experimental protocol for its synthesis, and a visualization of its synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Core Physical and Chemical Properties
While extensive experimentally determined data for this compound is not widely available in the public domain, the following table summarizes its key physical and chemical properties based on available information and computed predictions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [2] |
| Molecular Weight | 275.11 g/mol | [2] |
| CAS Number | 889858-12-2 | |
| Appearance | Liquid | |
| Purity | Typically ≥98% (GC) | [3] |
| Boiling Point | Not available (experimental) | [3] |
| Melting/Freezing Point | Not available | [3] |
| Density | Not available (experimental) | |
| Solubility | Not available (experimental) | [3] |
| Storage Temperature | Refrigerator |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 4-bromo-2-fluorobenzoic acid. The tert-butylation of carboxylic acids is a common transformation in organic synthesis, often employed to protect the carboxylic acid functionality.
Synthesis of the Precursor: 4-Bromo-2-fluorobenzoic Acid
A common route to 4-bromo-2-fluorobenzoic acid involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene.[4]
References
An In-depth Technical Guide on the Solubility of tert-Butyl 4-Bromo-2-Fluorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of tert-butyl 4-bromo-2-fluorobenzoate, a compound of interest in synthetic and medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for determining its solubility in various organic solvents. It includes detailed experimental protocols and a structured approach to data presentation, enabling researchers to generate and report this critical physical property.
Introduction
This compound is a halogenated aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its physical properties, particularly its solubility in organic solvents, are crucial for its use in reaction chemistry, purification processes such as crystallization, and formulation development. Understanding solubility is fundamental for optimizing reaction conditions, selecting appropriate solvent systems for chromatography, and ensuring efficient process scale-up.
This guide provides a standardized methodology for researchers to determine the solubility of this compound in a range of common organic solvents.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [1][2] |
| Molecular Weight | 275.11 g/mol | [1][2] |
| Physical State | Liquid | [1][3] |
| CAS Number | 889858-12-2 | [2][3] |
| Purity | Typically ≥98% (GC) | [1][3] |
| Storage | Refrigerator | [3] |
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in various organic solvents has not been published in peer-reviewed literature or technical data sheets. The following table is provided as a template for researchers to record their experimentally determined solubility values.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Hexane | ||||
| e.g., Toluene | ||||
| e.g., Dichloromethane | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Acetone | ||||
| e.g., Ethanol | ||||
| e.g., Methanol | ||||
| e.g., N,N-Dimethylformamide | ||||
| e.g., Dimethyl Sulfoxide |
Experimental Protocols for Solubility Determination
The following protocols describe common methods for determining the solubility of a compound like this compound.
The principle of "like dissolves like" is a useful qualitative guideline for predicting solubility.[4][5] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[4][6] this compound has both polar (ester and fluoro groups) and non-polar (tert-butyl and benzene ring) characteristics, suggesting it will have varying degrees of solubility in a range of organic solvents.
A simple, preliminary test can quickly categorize solubility.
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the chosen organic solvent in small portions.
-
After each addition, shake the test tube vigorously.
-
Observe if the compound dissolves completely. Record the substance as "soluble," "partially soluble," or "insoluble" in that solvent at room temperature.[7]
This method, often referred to as the shake-flask method, provides a quantitative measure of solubility.[6]
-
Preparation: Prepare a series of vials for each solvent to be tested.
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solute is necessary to ensure saturation.
-
Addition of Solvent: Accurately pipette a known volume of the organic solvent into each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to expedite this process.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant without disturbing the undissolved solute.
-
Analysis: Quantify the concentration of this compound in the aliquot. This can be done using various analytical techniques such as:
-
Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining residue.
-
Chromatographic Analysis (HPLC, GC): Dilute the aliquot with a suitable solvent and determine the concentration using a pre-established calibration curve.
-
Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined using a spectrophotometer and a calibration curve.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of determining the solubility of this compound.
Caption: Workflow for the qualitative assessment of solubility.
Caption: Workflow for quantitative solubility determination.
Safety and Handling
This compound is an irritant. It may cause skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Dispose of waste according to local regulations.
Conclusion
While specific solubility data for this compound is not currently available in published literature, this guide provides researchers with the necessary protocols to determine this vital information. By following the outlined experimental procedures, scientists in drug development and other fields can generate reliable and reproducible solubility data, which is essential for the effective use of this compound in their research.
References
An In-depth Technical Guide on the Stability and Storage of tert-butyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 4-bromo-2-fluorobenzoate (CAS No. 889858-12-2). The information is compiled from publicly available safety data sheets and product information for the use of researchers, scientists, and professionals in drug development.
Chemical Properties and Stability
This compound is a chemical compound with the molecular formula C11H12BrFO2. It is generally stable under recommended storage and handling conditions.[1] However, exposure to incompatible materials and certain environmental conditions can lead to its degradation.
Table 1: Chemical Stability Profile
| Parameter | Recommendation | Source |
| Chemical Stability | Stable under recommended temperatures and pressures. | [1] |
| Conditions to Avoid | Dust generation. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen bromide, Hydrogen fluoride. | [1] |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions.
Table 2: Storage and Handling Guidelines
| Guideline | Recommendation | Source |
| Long-term Storage | Store at 2-8°C in a refrigerator. | [1] |
| General Storage Area | Store in a cool, dry, well-ventilated area. | [1] |
| Container | Keep container tightly closed when not in use. | [1] |
| Handling | Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Use only with adequate ventilation. | [1] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection. | [1] |
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean, well-ventilated, and equipped with an eyewash fountain.[1]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety glasses or goggles with side protection, and a lab coat.[1]
-
Dispensing: Open the container with care in a well-ventilated area or under a chemical fume hood to avoid breathing fumes.[1] Minimize dust generation and accumulation.[1]
-
Cleaning: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Clean the work surface and any contaminated equipment.
-
Storage: Securely close the container and return it to the recommended storage location (2-8°C).[1]
Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the storage and handling of this compound to ensure stability and safety.
Caption: Recommended workflow for the storage and handling of this compound.
Safety Information
This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
In case of exposure, it is crucial to follow the first-aid measures outlined in the safety data sheet, such as rinsing cautiously with water for several minutes in case of eye contact and moving to fresh air if inhaled.[1]
This guide is intended for informational purposes and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier. Always adhere to institutional safety protocols and regulatory guidelines when handling chemical substances.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-butyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 4-bromo-2-fluorobenzoate. This document includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and visualizations of the molecular structure and its NMR correlations.
Introduction
This compound is an important intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. A thorough understanding of its structural properties is crucial, and NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. This guide presents the key ¹H and ¹³C NMR spectral features of this compound, providing a valuable resource for researchers in synthetic and medicinal chemistry.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.
Table 1: ¹H NMR Spectral Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C(CH₃)₃ | ~1.58 | s | - | 9H |
| H-3 | ~7.55 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 1.5 | 1H |
| H-5 | ~7.48 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 | 1H |
| H-6 | ~7.75 | t | J(H,H) ≈ 8.5 | 1H |
s = singlet, dd = doublet of doublets, t = triplet
Table 2: ¹³C NMR Spectral Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C(C H₃)₃ | ~28.0 |
| C (CH₃)₃ | ~82.5 |
| C-1 | ~120.0 (d, J(C,F) ≈ 20 Hz) |
| C-2 | ~162.0 (d, J(C,F) ≈ 250 Hz) |
| C-3 | ~118.0 (d, J(C,F) ≈ 25 Hz) |
| C-4 | ~128.0 (d, J(C,F) ≈ 4 Hz) |
| C-5 | ~135.0 |
| C-6 | ~125.0 (d, J(C,F) ≈ 10 Hz) |
| C=O | ~164.0 (d, J(C,F) ≈ 3 Hz) |
d = doublet
Experimental Protocol
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
3.2. NMR Spectrometer and Parameters
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
3.2.1. ¹H NMR Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12-16 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Processing: Fourier transformation, phase correction, and baseline correction.
3.2.2. ¹³C NMR Acquisition
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction.
Visualization of Molecular Structure and NMR Correlations
The following diagrams, generated using Graphviz, illustrate the molecular structure and the logical relationships of the NMR active nuclei.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H and ¹³C NMR chemical shifts and key correlations.
Purity Specifications of Tert-butyl 4-bromo-2-fluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity specifications for tert-butyl 4-bromo-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. This document outlines typical purity levels, potential impurities, and detailed methodologies for analytical characterization, designed to assist researchers and quality control professionals in the procurement and utilization of this compound.
Chemical Identity and General Specifications
This compound is a substituted aromatic ester with the molecular formula C₁₁H₁₂BrFO₂ and a molecular weight of approximately 275.11 g/mol . It is commonly used in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
| Parameter | Specification | Source |
| Appearance | Colorless to light yellow liquid | General supplier data |
| Purity (Typical) | ≥ 97% to 98% | [1] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [2][3] |
| Molecular Weight | 275.11 g/mol | [2][3] |
| CAS Number | 889858-12-2 | [2] |
Analytical Methods for Purity Determination
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. While specific protocols may vary between manufacturers, the following outlines standard methodologies.
Gas Chromatography (GC)
Gas chromatography is a common method for determining the purity of volatile and semi-volatile compounds like this compound. A flame ionization detector (FID) is often used for quantification.
Table 2: Typical GC Parameters
| Parameter | Recommended Setting |
| Column | Capillary column (e.g., DB-5, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is another orthogonal technique for purity assessment, particularly for identifying non-volatile impurities.
Table 3: Typical HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Gradient | Start at 50% Acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure and can also provide information on purity.
-
¹H NMR will show characteristic peaks for the tert-butyl protons (a singlet around 1.6 ppm) and the aromatic protons.
-
¹³C NMR and ¹⁹F NMR are also valuable for complete structural elucidation.
Mass Spectrometry (MS) , often coupled with GC (GC-MS), is used to confirm the molecular weight and fragmentation pattern of the compound and its impurities.
Potential Impurities
The impurity profile of this compound is largely dependent on the synthetic route. A common method involves the esterification of 4-bromo-2-fluorobenzoic acid.
Table 4: Potential Impurities
| Impurity | Origin |
| 4-bromo-2-fluorobenzoic acid | Unreacted starting material |
| Isomeric Impurities | Impurities in the starting material or by-products of the synthesis |
| Residual Solvents | From reaction and purification steps (e.g., Toluene, Tetrahydrofuran, Ethyl Acetate) |
| By-products of Esterification | Dependent on the specific esterification method used |
Diagrams
Chemical Structure
Caption: Chemical structure of this compound.
Synthetic Workflow
Caption: Plausible synthetic workflow for this compound.
Analytical Workflow
Caption: General analytical workflow for quality control.
References
A Technical Guide to tert-Butyl 4-bromo-2-fluorobenzoate: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key applications of tert-butyl 4-bromo-2-fluorobenzoate (CAS No. 889858-12-2), a crucial intermediate in pharmaceutical and agrochemical research. This document is intended to serve as a valuable resource for professionals in drug discovery and development, offering detailed data and methodologies to support their research endeavors.
Commercial Availability
This compound is readily available from a variety of chemical suppliers worldwide. Purity levels typically range from 97% to over 99%, catering to diverse research and development needs. The compound is available in quantities ranging from grams to kilograms, ensuring a steady supply for both laboratory-scale synthesis and larger pilot-plant productions.
For procurement, researchers can refer to the following suppliers who have listed this product:
-
Sigma-Aldrich
-
Toronto Research Chemicals
-
AK Scientific, Inc.
-
BLD Pharm
-
Synthonix Corporation
A summary of typical product specifications from various suppliers is presented in Table 1. It is recommended to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data.
Table 1: Commercial Availability and Typical Specifications
| Supplier Example | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | ≥98% | Varies | 889858-12-2 | C₁₁H₁₂BrFO₂ | 275.11 |
| Toronto Research Chemicals | 97% | 1g, 5g, 10g | 889858-12-2 | C₁₁H₁₂BrFO₂ | 275.11 |
| AK Scientific, Inc. | >98% (GC) | 1g, 5g, 25g | 889858-12-2 | C₁₁H₁₂BrFO₂ | 275.11 |
| BLD Pharm | ≥98% | 1g, 5g, 25g | 889858-12-2 | C₁₁H₁₂BrFO₂ | 275.11 |
Physicochemical Properties
A compilation of the key physical and chemical properties of this compound is provided in Table 2. These properties are essential for designing synthetic procedures, understanding its reactivity, and ensuring safe handling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-Bromo-2-fluorobenzoic acid tert-butyl ester | PubChem[1] |
| CAS Number | 889858-12-2 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | PubChem[1] |
| Molecular Weight | 275.11 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid or solid | Sigma-Aldrich |
| Boiling Point | Not explicitly available | |
| Melting Point | Not explicitly available | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General Knowledge |
| Storage Temperature | 2-8°C (Refrigerator) | Sigma-Aldrich |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. A common and effective method for this transformation is the esterification using di-tert-butyl dicarbonate in the presence of a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP).
Synthesis of the Precursor: 4-Bromo-2-fluorobenzoic acid
The starting material, 4-bromo-2-fluorobenzoic acid, can be synthesized via the oxidation of 4-bromo-2-fluorotoluene.
Experimental Protocol: Oxidation of 4-bromo-2-fluorotoluene [2]
-
Reaction Setup: In a suitable reaction vessel, a mixture of 4-bromo-2-fluorotoluene (1.0 eq.), cobalt(II) acetate tetrahydrate (0.05 eq.), and sodium bromide (0.1 eq.) in glacial acetic acid is prepared.
-
Reaction Conditions: The mixture is heated to approximately 100-120°C.
-
Oxidation: Air or oxygen is bubbled through the reaction mixture under vigorous stirring.
-
Monitoring: The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-2-fluorobenzoic acid.
Esterification to form this compound
Experimental Protocol: Esterification of 4-Bromo-2-fluorobenzoic acid
This protocol is based on a general and widely used method for the tert-butylation of carboxylic acids.
-
Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), is added 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq.).
-
Addition of Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq.) is then added portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The evolution of carbon dioxide gas will be observed.
-
Monitoring: The progress of the reaction is monitored by TLC, checking for the consumption of the starting carboxylic acid.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in a water-immiscible organic solvent like ethyl acetate.
-
Washing: The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid and DMAP), water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Caption: Synthesis pathway of this compound.
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of multiple functional groups that can be selectively manipulated. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.[3] The fluoro substituent can enhance the metabolic stability and binding affinity of the final drug molecule. The tert-butyl ester group acts as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.
A significant application of this compound is as a key intermediate in the synthesis of Enzalutamide , an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.
Caption: General experimental workflow for the synthesis.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |
| Source: PubChem[1] |
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage is at 2-8°C.
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound. While obtaining actual spectra requires access to analytical instrumentation, typical chemical shifts observed in NMR spectroscopy are valuable for verification.
Note: Specific spectral data should be obtained from the supplier's CoA or through in-house analysis. The following represents expected spectral characteristics based on the structure.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the nine equivalent protons of the tert-butyl group. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and bromine substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the aromatic carbons. The carbon signals in the aromatic region will show coupling with the fluorine atom (C-F coupling).
Researchers can typically find downloadable NMR, HPLC, and LC-MS data on the websites of suppliers like BLD Pharm for reference.[4]
This technical guide provides a comprehensive overview of this compound, offering valuable information for researchers and professionals in the chemical and pharmaceutical sciences. For any specific application or handling procedure, it is imperative to consult the relevant safety data sheets and peer-reviewed literature.
References
Methodological & Application
Application Notes and Protocols for Tert-butyl 4-bromo-2-fluorobenzoate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has seen extensive application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
Tert-butyl 4-bromo-2-fluorobenzoate is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the bulky tert-butyl ester group introduces unique electronic and steric properties to the molecule, making it an important scaffold for the synthesis of novel biaryl compounds. The electron-withdrawing nature of the fluoro and carboxyl groups can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions for successful Suzuki coupling.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound and its analogs in Suzuki coupling reactions with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, replacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Suzuki Coupling of 4-Bromo-2-fluorobenzoic Acid Derivatives
The following tables summarize reaction conditions and yields for the Suzuki coupling of this compound and its methyl ester analog with various arylboronic acids. These examples highlight the impact of different catalysts, bases, and solvents on the reaction outcome.
Table 1: Suzuki Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene/H₂O (3:1) | 100 | 8 | 92 |
| 3 | 3,5-Difluorophenylboronic acid | XPhos Pd G3 (2) | Cs₂CO₃ (2.5) | 2-MeTHF | 80 | 6 | 88 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 110 | 16 | 78 |
Table 2: Suzuki Coupling of Methyl 4-bromo-2-fluorobenzoate with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 10 | 89 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 85 | 12 | 95 |
| 3 | 3-Chlorophenylboronic acid | RuPhos Pd G3 (1.5) | K₃PO₄ (3) | t-Amyl alcohol | 100 | 5 | 91 |
| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | CsF (3) | THF | 70 | 18 | 82 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound. These should serve as a starting point, and optimization may be required for different arylboronic acids.
Protocol 1: General Procedure using Pd(dppf)Cl₂
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4:1 toluene/water).
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 4-aryl-2-fluorobenzoate.
Protocol 2: Procedure using a Buchwald Precatalyst (XPhos Pd G3)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, cesium carbonate, and XPhos Pd G3 to a dry reaction vessel.
-
Add anhydrous 2-MeTHF via syringe.
-
Seal the vessel and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with highly active precatalysts are often complete within 4-8 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 4-Bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of tert-butyl 4-bromo-2-fluorobenzoate, a key transformation for the synthesis of valuable substituted aminobenzoate derivatives. These products are significant building blocks in medicinal chemistry and materials science, frequently appearing in the structure of pharmacologically active compounds and functional organic materials. The presence of the fluorine atom and the tert-butyl ester group on the aryl bromide substrate requires careful consideration of reaction conditions to achieve optimal yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a base.[1] The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the palladium(0) catalyst.
The choice of ligand is critical to the success of the reaction, as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are commonly employed to promote these key transformations.
Key Reaction Components and Optimization
The successful amination of this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent. The electron-withdrawing nature of the fluoro and carboxyl groups can influence the reactivity of the aryl bromide.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Component | Recommendation | Molar Ratio (vs. Aryl Bromide) | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% | Pd₂(dba)₃ is often preferred due to its air stability. |
| Ligand | XPhos, RuPhos, or BrettPhos | 1.2 - 2.4 mol% | Bulky, electron-rich monophosphine ligands are generally effective for this type of substrate. |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | 1.5 - 2.0 equiv. | NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines. Cs₂CO₃ is a milder base that can be effective with more sensitive substrates. |
| Solvent | Toluene or Dioxane | - | Anhydrous and deoxygenated solvents are crucial for optimal catalyst performance. |
| Temperature | 80 - 110 °C | - | The optimal temperature may vary depending on the specific amine and catalyst system. |
| Reaction Time | 4 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents and liquid reagents should be anhydrous and deoxygenated.
Protocol 1: Amination with a Primary Aliphatic Amine
This protocol describes a general procedure for the coupling of this compound with a primary aliphatic amine.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., n-hexylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.012 mmol, 1.2 mol%).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add sodium tert-butoxide (1.5 mmol, 1.5 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the primary aliphatic amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired tert-butyl 4-(alkylamino)-2-fluorobenzoate.
Protocol 2: Amination with an Aniline Derivative
This protocol outlines a general procedure for the coupling of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.024 mmol, 2.4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the aniline derivative (1.2 mmol, 1.2 equiv).
-
Add anhydrous, deoxygenated dioxane (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated heating block at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and filter through a short plug of silica gel, eluting with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired tert-butyl 4-(arylamino)-2-fluorobenzoate.
Data Presentation
The following table provides representative, hypothetical yield data for the Buchwald-Hartwig amination of this compound with various amines, based on typical outcomes for similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
Table 2: Representative Yields for the Amination of this compound
| Entry | Amine | Product | Typical Yield (%) |
| 1 | n-Hexylamine | tert-Butyl 2-fluoro-4-(hexylamino)benzoate | 75 - 90 |
| 2 | Morpholine | tert-Butyl 2-fluoro-4-morpholinobenzoate | 80 - 95 |
| 3 | Aniline | tert-Butyl 2-fluoro-4-(phenylamino)benzoate | 70 - 85 |
| 4 | 4-Methoxyaniline | tert-Butyl 2-fluoro-4-((4-methoxyphenyl)amino)benzoate | 75 - 90 |
| 5 | Benzylamine | tert-Butyl 4-(benzylamino)-2-fluorobenzoate | 70 - 88 |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of tert-Butyl 4-Bromo-2-Fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of tert-butyl 4-bromo-2-fluorobenzoate with terminal alkynes. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This transformation is of significant interest in pharmaceutical and materials science for the synthesis of complex molecular architectures.[3] The protocols provided herein are based on established methodologies for the coupling of aryl bromides and can be adapted for the specific substrate, this compound.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the introduction of a fluorinated benzoic acid moiety.[4][5] The presence of the bromine atom allows for various cross-coupling reactions, including the Sonogashira coupling, to introduce alkynyl substituents. The electron-withdrawing nature of the fluoro and ester groups can influence the reactivity of the aryl bromide.
The Sonogashira coupling is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base.[1][6] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to afford the desired product.[7][6] Copper-free protocols have also been developed to circumvent issues associated with copper, such as alkyne homocoupling and purification challenges.[8][9]
Data Presentation: Representative Sonogashira Coupling Conditions
The following table summarizes various reported conditions for the Sonogashira coupling of aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₂Cl₂ (5) | - | CuI (2.5) | Diisopropylamine | THF | Room Temp | 3 | 89 | [6] |
| 2 | Pd(OAc)₂ (1) | X-Phos (2.5) | - | Et₃N | Water (3% PTS) | Room Temp | 72 | High | [8][9] |
| 3 | (AllylPdCl)₂ (1) | P(t-Bu)₃ (2) | - | DABCO | Acetonitrile | Room Temp | 1.5-4 | 85-95 | |
| 4 | Pd(PhCN)₂Cl₂ (2) | P(t-Bu)₃ (4) | - | Et₃N | DMF | Room Temp | 1-3 | High | [10] |
| 5 | Pd₂(dba)₃ (0.5-1) | P(t-Bu)₃ (1-2) | - | Triethylamine | Neat | 80 | 12-24 | Moderate to High | [11] |
| 6 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | - | TMP | DMSO | Room Temp | 2-4 | 65-92 | [12] |
Note: Yields are for various aryl bromides and are provided as a general guide. Optimization will be necessary for this compound.
Experimental Protocols
Two representative protocols are provided below: a classical copper-co-catalyzed method and a copper-free alternative.
Protocol 1: Copper-Co-catalyzed Sonogashira Coupling
This protocol is adapted from general procedures for the Sonogashira coupling of aryl bromides.[7][6]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.01-0.05 eq).
-
Add anhydrous THF or DMF (5-10 mL per mmol of aryl bromide).
-
Add the amine base (DIPA or TEA, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is based on modern copper-free methodologies which can simplify purification and are often preferred in pharmaceutical applications.[11][12]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium precatalyst (e.g., (AllylPdCl)₂ with P(t-Bu)₃ or a pre-formed catalyst like [DTBNpP]Pd(crotyl)Cl)
-
Base (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO), cesium carbonate, or 2,2,6,6-tetramethylpiperidine (TMP))
-
Anhydrous solvent (e.g., acetonitrile, dimethyl sulfoxide (DMSO), or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 eq) or generate the active catalyst in situ by adding the palladium source and ligand.
-
Add this compound (1.0 eq) and the base (e.g., TMP, 2.0 eq).
-
Add the anhydrous solvent (e.g., DMSO, 0.2 M).
-
Add the terminal alkyne (1.2-1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the Sonogashira coupling reaction.
Catalytic Cycle Diagram
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. This compound [myskinrecipes.com]
- 5. This compound | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl 4-bromo-2-fluorobenzoate in the Synthesis of Venetoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor, has emerged as a cornerstone in the treatment of various hematological malignancies. Its intricate molecular structure necessitates a robust and efficient synthetic strategy, wherein key intermediates play a pivotal role. Among these, tert-butyl 4-bromo-2-fluorobenzoate stands out as a critical building block, enabling the construction of the core structure of Venetoclax through strategic coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization in a key Buchwald-Hartwig amination reaction en route to Venetoclax.
Key Intermediate: this compound
This compound is an essential intermediate in the convergent synthesis of Venetoclax. Its structure incorporates a bromine atom, which serves as a handle for palladium-catalyzed cross-coupling reactions, and a fluorine atom that influences the electronic properties of the aromatic ring. The tert-butyl ester group provides a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions in later synthetic steps.
Synthesis of this compound
A highly efficient method for the synthesis of this compound involves the selective metalation of 4-bromo-2-fluoro-1-iodobenzene followed by reaction with di-tert-butyl dicarbonate (Boc₂O).[1]
Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with 4-bromo-2-fluoro-1-iodobenzene.
-
Grignard Formation: The vessel is cooled, and isopropylmagnesium chloride (iPrMgCl) is added to selectively form the Grignard reagent at the iodine position.
-
Esterification: Di-tert-butyl dicarbonate (Boc₂O) is then added to the reaction mixture at a controlled temperature of -5 °C.[1]
-
Workup: The reaction is quenched with a simple aqueous workup.
-
Purification: The crude product is purified to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-fluoro-1-iodobenzene | [1] |
| Key Reagents | iPrMgCl, Boc₂O | [1] |
| Yield | 88% | [1] |
| Purity | >98% (area purity) | [1] |
Application in Venetoclax Synthesis: Buchwald-Hartwig Amination
This compound serves as a key coupling partner in a Buchwald-Hartwig amination reaction to construct a crucial C-N bond in the Venetoclax scaffold.[1] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of arylamines.
Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with this compound, the corresponding amine coupling partner, a palladium catalyst, a suitable ligand (e.g., a phosphine ligand), and a base.
-
Solvent Addition: An appropriate solvent is added to the reaction mixture.
-
Reaction Conditions: The reaction is heated to the desired temperature and stirred for a sufficient time to ensure complete conversion.
-
Workup and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous workup, and the crude product is purified by a suitable method such as column chromatography to yield the desired arylamine intermediate.
Quantitative Data for Buchwald-Hartwig Amination:
Specific yield and purity for this step are highly dependent on the specific amine coupling partner and reaction conditions employed in the overall Venetoclax synthesis.
Visualizing the Synthesis and Mechanism
To further elucidate the synthetic pathway and the mechanism of action of Venetoclax, the following diagrams are provided.
Caption: Synthesis of the key intermediate.
Caption: Key C-N bond formation step.
Caption: Venetoclax signaling pathway.
Conclusion
The synthesis of this compound and its subsequent application in the Buchwald-Hartwig amination are critical steps in the manufacturing of Venetoclax. The provided protocols and data offer a valuable resource for researchers and professionals in the field of drug development, facilitating the efficient and scalable synthesis of this life-saving therapeutic agent. The diagrams visually summarize the key synthetic transformations and the biological mechanism, providing a comprehensive overview for educational and research purposes.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of tert-Butyl 4-Bromo-2-fluorobenzoate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed experimental procedure for the Suzuki-Miyaura coupling of tert-butyl 4-bromo-2-fluorobenzoate with various boronic acids. The presence of a fluorine atom ortho to the coupling site and a bulky tert-butyl ester group introduces specific steric and electronic considerations that necessitate carefully optimized reaction conditions.
The protocols and data presented herein are based on established methodologies for the coupling of 4-bromo-2-fluorobenzoic acid and its esters, providing a robust starting point for researchers.[1][2]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Data Presentation: Reaction of this compound with Various Boronic Acids
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and analogous 4-bromo-2-fluorobenzoic acid derivatives with a selection of boronic acids.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | PCy₃ (5) | K₃PO₄ (2.0) | Dioxane | 100 | 1 | ~90 | 4-Bromo-2-fluorobenzoic acid[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | PCy₃ (5) | K₃PO₄ (2.0) | Dioxane | 100 | 1 | ~90 | 4-Bromo-2-fluorobenzoic acid[1] |
| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2.5) | PCy₃ (5) | K₃PO₄ (2.0) | Dioxane | 100 | 1 | ~90 | 4-Bromo-2-fluorobenzoic acid[1] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2.5) | PCy₃ (5) | K₃PO₄ (2.0) | Dioxane | 100 | 1 | ~90 | 4-Bromo-2-fluorobenzoic acid[1] |
| 5 | Cyclopropylboronic acid | Pd(OAc)₂ (4.9) | Tricyclohexylphosphine (9.8) | K₃PO₄ (2.0) | Toluene/Water (14:1) | Reflux | N/A | N/A | Methyl 4-bromo-2-fluorobenzoate[2][3] |
| 6 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.1) | 1,4-Dioxane | 80 | N/A | Good | 5-(4-bromophenyl)-4,6-dichloropyrimidine[4] |
| 7 | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 3-8 | >95 | 1-Bromo-4-fluorobenzene[5] |
Note: Yields are based on the referenced substrates and may vary for this compound. Optimization is recommended.
Experimental Protocols
Protocol 1: General Procedure using Pd₂(dba)₃/PCy₃
This protocol is adapted from a procedure for the coupling of 4-bromo-2-fluorobenzoic acid with arylboronic acids and is suitable for a broad range of substrates.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tricyclohexylphosphine (PCy₃) (5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, weigh out Pd₂(dba)₃ (2.5 mol%) and tricyclohexylphosphine (5 mol%).
-
Evacuate the Schlenk flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the catalyst and ligand to the Schlenk flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring. For microwave-assisted reactions, heat to 100 °C for 1 hour.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using Pd(OAc)₂/Tricyclohexylphosphine in a Biphasic System
This protocol is based on the coupling of methyl 4-bromo-2-fluorobenzoate with cyclopropylboronic acid and is suitable for boronic acids that are stable in aqueous conditions.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Boronic acid (1.3 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (4.9 mol%)
-
Tricyclohexylphosphine (9.8 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized water
-
Argon gas
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the boronic acid (1.3 equiv), and potassium phosphate (2.0 equiv).
-
Add toluene and water (e.g., in a 14:1 ratio).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add palladium(II) acetate (4.9 mol%) and tricyclohexylphosphine (9.8 mol%) under a positive flow of argon.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. R-Configuration of 4-Aminopyridyl-Based Inhibitors of CYP51 Confers Superior Efficacy Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
- 3. WO2016079669A1 - Labeled amino pyrimidine derivatives - Google Patents [patents.google.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Deprotection of the tert-Butyl Ester in tert-Butyl 4-bromo-2-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (t-Bu) ester is a widely utilized protecting group for carboxylic acids in multi-step organic synthesis due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and mild acidic environments.[1][2] Its facile removal under specific acidic conditions, which proceeds through a stable tertiary carbocation, makes it an invaluable tool in the synthesis of complex molecules such as pharmaceuticals and natural products.[2] This document provides detailed application notes and protocols for the deprotection of the tert-butyl ester in tert-butyl 4-bromo-2-fluorobenzoate derivatives, a common intermediate in medicinal chemistry.
Mechanism of Acid-Catalyzed Deprotection
The deprotection of a tert-butyl ester is typically achieved under acidic conditions. The generally accepted mechanism involves the following steps:
-
Protonation: The carbonyl oxygen of the ester is protonated by an acid, enhancing the electrophilicity of the carbonyl carbon.[1]
-
Carbocation Formation: The protonated ester undergoes cleavage of the oxygen-tert-butyl bond to form a stable tert-butyl carbocation and the desired carboxylic acid.[2]
-
Deprotonation: The tert-butyl cation is then deprotonated, typically by the conjugate base of the acid or a scavenger, to form isobutylene gas.[3] This irreversible step drives the reaction to completion.[2]
Caption: Acid-catalyzed deprotection mechanism of a tert-butyl ester.
Deprotection Methods and Protocols
The choice of deprotection method depends on the substrate's sensitivity to acidic conditions and the presence of other acid-labile functional groups. Below are common methods with summarized data and detailed protocols.
Trifluoroacetic Acid (TFA) Mediated Deprotection
This is a standard and highly efficient method for the cleavage of tert-butyl esters, particularly in the final stages of a synthesis.[2]
Quantitative Data Summary:
| Reagent/Solvent | Temperature | Time | Yield | Reference |
| TFA/DCM (1:1) | Room Temp. | 1 - 5 h | High | [2] |
| TFA (5-10 eq) in DCM | Room Temp. | 1 - 5 h | High | [2] |
Experimental Protocol:
-
Reaction Setup: In a fume hood, dissolve the this compound derivative (1.0 eq) in dichloromethane (DCM).
-
TFA Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common practice is to use a 1:1 mixture of DCM:TFA.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[2]
-
Purification: The crude 4-bromo-2-fluorobenzoic acid derivative can be purified by crystallization, precipitation, or column chromatography on silica gel if necessary.
Formic Acid Mediated Deprotection
Formic acid offers a milder alternative to TFA and is particularly useful for substrates sensitive to strong acids.
Quantitative Data Summary:
| Reagent/Solvent | Temperature | Time | Yield | Reference |
| Formic Acid (98%) | 50-60 °C | 2 - 8 h | Good to High | [5] |
Experimental Protocol:
-
Reaction Setup: Dissolve the this compound derivative (1.0 eq) in formic acid (98%).
-
Reaction Conditions: Stir the reaction mixture at 50-60 °C for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the formic acid under reduced pressure.
-
Purification: The resulting crude product can be purified by dissolving it in a suitable organic solvent, washing with water to remove any remaining formic acid, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure. Further purification can be achieved by crystallization or chromatography.
Lewis Acid Mediated Deprotection (Zinc Bromide)
For substrates containing other acid-labile protecting groups, Lewis acids can offer enhanced selectivity. Zinc bromide (ZnBr₂) has been shown to be effective for the chemoselective hydrolysis of tert-butyl esters.[6][7]
Quantitative Data Summary:
| Reagent/Solvent | Temperature | Time | Yield | Reference |
| ZnBr₂ in DCM | Room Temp. | 12 - 24 h | Good | [6][7] |
Experimental Protocol:
-
Reaction Setup: To a solution of the this compound derivative (1.0 eq) in dichloromethane (DCM), add zinc bromide (ZnBr₂, 1.5 - 2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Thermal Deprotection
In some cases, particularly for substrates that are sensitive to acidic reagents, thermal deprotection can be a viable option.[8] This method is reagent-free but often requires high temperatures.
Quantitative Data Summary:
| Conditions | Temperature | Time | Yield | Reference |
| Continuous plug flow reactor | 120-240 °C | 15-40 min | Good to High | [8] |
Experimental Protocol (General Guidance):
-
Reaction Setup: In a suitable high-temperature reaction vessel (e.g., a sealed tube or a continuous flow reactor), place the this compound derivative, optionally in a high-boiling inert solvent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically >150 °C) and maintain for the required time.
-
Work-up and Purification: After cooling, the product can be isolated by direct crystallization or by standard extractive work-up followed by purification.
Logical Workflow for Method Selection
The selection of an appropriate deprotection method is critical for the success of the synthesis. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a deprotection method.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the equivalents of the acidic reagent.[9]
-
Side Reactions/Degradation: If degradation of the starting material or product is observed, switch to a milder deprotection method (e.g., from TFA to formic acid or a Lewis acid).[9]
-
Low Yield After Work-up: The resulting carboxylic acid may have some water solubility. Saturating the aqueous phase with sodium chloride during extraction can improve recovery.[9]
Safety Precautions
-
All manipulations involving strong acids (TFA, formic acid) should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
-
Thermal deprotection at high temperatures should be conducted with appropriate shielding and pressure-rated equipment.
By following these guidelines and protocols, researchers can effectively and safely deprotect tert-butyl esters in this compound derivatives, facilitating the advancement of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. rsc.org [rsc.org]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Tert-butyl 4-bromo-2-fluorobenzoate in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tert-butyl 4-bromo-2-fluorobenzoate in the synthesis of various heterocyclic compounds. This versatile building block is particularly valuable in medicinal chemistry and materials science for the introduction of a fluorinated phenyl moiety into complex molecular architectures.[1] The bromine atom at the 4-position serves as a key functional handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of many heterocyclic systems.[2]
Overview of Synthetic Applications
This compound is primarily employed in three major classes of palladium-catalyzed cross-coupling reactions for the synthesis of substituted heterocyclic compounds:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is a common method for synthesizing biaryl and heteroaryl-aryl structures.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines, including heterocyclic amines. This is a powerful tool for creating N-aryl heterocycles.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes. The resulting alkynyl intermediates can be further cyclized to form various heterocyclic rings.
The tert-butyl ester group provides steric bulk and can be readily removed under acidic conditions to reveal the corresponding carboxylic acid, offering a further point for molecular diversification.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing precursors to heterocyclic compounds, this compound can be coupled with various heteroaryl boronic acids (e.g., from pyrazole, indole, pyridine) to generate intermediates that can be further elaborated.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for the Suzuki coupling of aryl bromides with heteroaryl boronic acids and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the heteroaryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions
The following table summarizes typical conditions and reported yields for the Suzuki cross-coupling of analogous aryl bromides with various boronic acids.
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2-Fluoropyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 (µW) | 0.25 | >95 |
| 2 | 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 (7) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 85-95 |
| 3 | 2-Bromoaniline | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
Note: The data presented is for analogous reactions and should be used as a guideline for optimization.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly effective method for the synthesis of aryl amines. By coupling this compound with various nitrogen-containing heterocycles (e.g., carbazole, pyrazole, indole) or primary/secondary amines that can be precursors to heterocycles, a wide range of N-arylated products can be accessed.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of aryl bromides and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine or Heterocycle (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine/heterocycle.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions
The following table summarizes typical conditions and reported yields for the Buchwald-Hartwig amination of analogous aryl bromides with various amines.[3]
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Carbazole | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | 85-95 |
| 2 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 24 | >99 |
| 3 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3.6) | NaOtBu (1.4) | Toluene | 80 | 18 | 85 |
Note: The data presented is for analogous reactions and should be used as a guideline for optimization.
Sonogashira Coupling for C-C Triple Bond Formation and Subsequent Cyclization
The Sonogashira coupling of this compound with terminal alkynes provides access to 4-alkynyl-2-fluorobenzoate derivatives. These intermediates are highly valuable as they can undergo subsequent intramolecular cyclization reactions to form a variety of heterocyclic systems, such as benzofurans and indoles, depending on the nature of the alkyne and the reaction conditions.
Representative Experimental Protocol: Sonogashira Coupling
This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl bromides and may require optimization.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, toluene, DMF)
-
Inert gas atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Sonogashira Coupling Reactions
The following table summarizes typical conditions and reported yields for the Sonogashira coupling of analogous aryl bromides with various terminal alkynes.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2) | THF | 60 | 12 | 85 |
| 2 | 1-Bromo-4-iodobenzene | 1-Octyne | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (2) | THF | RT | 2 | 95 (coupling at I) |
| 3 | 4-Bromoanisole | Ethynylcyclohexene | PdCl₂(PPh₃)₂-DVB | - | NaOH (3) | Methanol | 100 | - | 78 |
Note: The data presented is for analogous reactions and should be used as a guideline for optimization.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the synthesis of a heterocyclic compound using this compound via a palladium-catalyzed cross-coupling reaction.
References
Application Note: GC-MS Analysis for Reaction Monitoring of tert-Butyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative monitoring of the synthesis of tert-butyl 4-bromo-2-fluorobenzoate. This method is crucial for in-process control, enabling accurate determination of the conversion of the starting material, 4-bromo-2-fluorobenzoic acid, and the formation of the desired product. The protocol outlines sample preparation, GC-MS parameters, and data analysis procedures. Furthermore, this document provides a selection of a suitable internal standard for accurate quantification and discusses the expected mass spectral fragmentation patterns of the key reaction components.
Introduction
The synthesis of this compound is a critical step in the manufacturing of various pharmaceutical intermediates and active pharmaceutical ingredients.[1] Precise monitoring of this reaction is essential to ensure optimal yield, purity, and process efficiency. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[2] This application note provides a detailed protocol for the GC-MS analysis of the reaction mixture, enabling researchers and process chemists to effectively track the reaction progress.
Reaction Scheme and Monitored Compounds
The synthesis of this compound typically involves the esterification of 4-bromo-2-fluorobenzoic acid. A common method employs di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).[3]
Reaction:
4-bromo-2-fluorobenzoic acid + (Boc)₂O --(DMAP)--> this compound + tert-butanol + CO₂
The primary compounds to be monitored during the reaction are:
-
Starting Material: 4-bromo-2-fluorobenzoic acid
-
Product: this compound
A suitable internal standard is also required for accurate quantification.
Experimental Protocols
Internal Standard Selection and Preparation
An ideal internal standard should be chemically similar to the analytes of interest, not present in the reaction mixture, and well-resolved chromatographically.[4][5] For this analysis, 4-bromofluorobenzene is a suitable internal standard due to its structural similarity (aromatic, brominated, fluorinated) and commercial availability.
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 4-bromofluorobenzene.
-
Dissolve in 10 mL of dichloromethane in a volumetric flask.
Sample Preparation
-
Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in 900 µL of dichloromethane.
-
Add 100 µL of the 1 mg/mL internal standard stock solution to the diluted sample.
-
Vortex the sample for 30 seconds.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the final solution to a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.[6][7]
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature: 80 °C, hold for 2 min Ramp: 15 °C/min to 280 °C Hold at 280 °C for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50 - 350 amu (Full Scan) |
| Solvent Delay | 3 min |
Data Presentation and Analysis
Mass Spectral Data
The mass spectrometer will generate mass spectra for each eluting compound. The expected key fragments for the monitored compounds are listed below. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio will result in characteristic M and M+2 ion clusters for bromine-containing fragments.[8]
Table 2: Expected Mass Spectral Fragments
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Notes |
| 4-bromo-2-fluorobenzoic acid | 219.01[8] | 218/220 (M⁺), 201/203 ([M-OH]⁺), 173/175 ([M-COOH]⁺), 123, 94 | The molecular ion may be weak. The loss of the hydroxyl and carboxyl groups are characteristic fragmentation pathways. |
| This compound | 275.11[9] | 219/221 ([M-C₄H₈]⁺), 201/203, 173/175, 57 ([C₄H₉]⁺) | The most characteristic fragment is expected to be the loss of isobutylene (56 Da) from the tert-butyl group, resulting in the protonated acid. The tert-butyl cation (m/z 57) will also be prominent. |
| 4-bromofluorobenzene (Internal Standard) | 175.00 | 174/176 (M⁺), 95 ([M-Br]⁺) | The molecular ion is expected to be abundant. |
Quantitative Analysis
For quantitative analysis, construct a calibration curve for the starting material and the product relative to the internal standard.
-
Prepare Calibration Standards: Prepare a series of standard solutions containing known concentrations of 4-bromo-2-fluorobenzoic acid and this compound, each spiked with a constant concentration of the internal standard (4-bromofluorobenzene).
-
Analyze Standards: Analyze the calibration standards using the developed GC-MS method.
-
Generate Calibration Curves: For each analyte, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Analyze Reaction Samples: Analyze the prepared reaction samples.
-
Calculate Concentrations: Using the generated calibration curves, determine the concentrations of the starting material and product in the reaction samples.
The progress of the reaction can be monitored by observing the decrease in the concentration of the starting material and the increase in the concentration of the product over time.
Visualizations
Caption: Experimental workflow for GC-MS reaction monitoring.
Caption: Logical relationship of the analytical process.
References
- 1. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Choosing an Internal Standard [restek.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. This compound | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for HPLC Purification of tert-Butyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of tert-butyl 4-bromo-2-fluorobenzoate using High-Performance Liquid Chromatography (HPLC). The described method is designed for efficient separation of the target compound from potential impurities generated during synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound, ensuring high purity and yield.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in Table 1. These properties are essential for developing an appropriate HPLC purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [1] |
| Molecular Weight | 275.11 g/mol | [1] |
| Appearance | Liquid | |
| Purity (Typical) | ≥98% | |
| Storage Temperature | Refrigerator | |
| XLogP3 | 3.6 | [1] |
The relatively high XLogP3 value suggests that the compound is nonpolar, making it an ideal candidate for purification via reversed-phase HPLC.
Experimental Protocol
This protocol outlines the necessary steps for the successful purification of this compound, from sample preparation to post-purification analysis.
Materials and Reagents
-
Crude this compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for sample dissolution and cleaning)
-
Syringe filters, 0.22 µm or 0.45 µm PTFE
HPLC System and Column
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is recommended. The dimensions should be selected based on the amount of sample to be purified. A common choice for semi-preparative work is a 10 mm x 250 mm column with 5 µm particles.
-
Detector Wavelength: The UV detection wavelength should be set to a value where the compound has significant absorbance. Based on the aromatic structure, a wavelength of 254 nm is a good starting point.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
Before use, filter both mobile phases through a 0.45 µm filter and degas them to prevent bubble formation in the HPLC system.
Sample Preparation
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of methanol and the initial mobile phase composition is a good starting point.
-
Concentration: The final sample concentration should be in the range of 10-50 mg/mL, depending on the column capacity and injection volume.
-
Filtration: To remove any particulate matter, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[2]
HPLC Method Parameters
A gradient elution is employed to effectively separate the target compound from impurities. The following is a typical gradient program that can be optimized based on the specific impurity profile of the crude sample.
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 50 | 50 | 5.0 |
| 5.0 | 50 | 50 | 5.0 |
| 25.0 | 5 | 95 | 5.0 |
| 30.0 | 5 | 95 | 5.0 |
| 30.1 | 50 | 50 | 5.0 |
| 35.0 | 50 | 50 | 5.0 |
Note: This gradient is a starting point and may require optimization to achieve the desired separation.
Purification Workflow
The overall workflow for the HPLC purification of this compound is illustrated in the following diagram.
Caption: Workflow for the HPLC Purification of this compound.
Fraction Collection and Post-Purification
-
Fraction Collection: Collect fractions corresponding to the main peak of the target compound.
-
Purity Analysis: Analyze the purity of the collected fractions by re-injecting a small aliquot into an analytical HPLC system.
-
Pooling and Solvent Removal: Pool the fractions that meet the desired purity specifications. Remove the mobile phase solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Expected Results
The described RP-HPLC method is expected to provide good separation of this compound from both more polar and less polar impurities. The retention time of the product will depend on the exact HPLC system and column used, but it is anticipated to elute as a sharp peak under the specified gradient conditions.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound. The use of a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% TFA is a robust starting point for achieving high purity of the target compound. This protocol can be further optimized by adjusting the gradient slope, flow rate, and column temperature to enhance resolution and reduce run time. The purified compound can then be used for various downstream applications in research and development.
References
Application Notes and Protocols: Hydrolysis of tert-butyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the hydrolysis of tert-butyl 4-bromo-2-fluorobenzoate to its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. This conversion is a critical deprotection step in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex molecules. The protocol described herein utilizes a standard acid-catalyzed methodology, employing trifluoroacetic acid (TFA) in a dichloromethane (DCM) solvent system. This method is widely recognized for its efficiency and reliability in cleaving tert-butyl esters.
Introduction
The tert-butyl ester is a commonly employed protecting group for carboxylic acids due to its stability under a variety of reaction conditions, including basic and nucleophilic environments. However, its facile removal under acidic conditions makes it an invaluable tool in multistep synthetic pathways. The target compound, 4-bromo-2-fluorobenzoic acid, is a versatile building block in medicinal chemistry and materials science. The strategic placement of the bromo and fluoro substituents on the aromatic ring allows for further functionalization through various cross-coupling reactions. Therefore, an efficient and high-yielding protocol for the deprotection of its tert-butyl ester precursor is of significant importance.
The acid-catalyzed hydrolysis of tert-butyl esters proceeds via a mechanism involving protonation of the ester oxygen, followed by the elimination of a stable tert-butyl cation, which is subsequently quenched, to yield the desired carboxylic acid. Trifluoroacetic acid is a preferred reagent for this transformation due to its strong acidity and its ability to be easily removed during workup.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | Starting material |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Commercially Available | Catalyst and reagent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | For neutralization | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying | ||
| Diethyl ether (Et₂O) | Extraction solvent | ||
| Hexanes | For crystallization |
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in diethyl ether.
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 4-bromo-2-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product as a white solid.
Data Presentation
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-bromo-2-fluorobenzoic acid |
| Reagents | TFA, DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Expected Yield | >90% |
| Purity (post-purification) | >98% |
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Simplified reaction mechanism for the acid-catalyzed hydrolysis of the tert-butyl ester.
Catalyst Selection for Cross-Coupling Reactions of tert-butyl 4-bromo-2-fluorobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of appropriate catalysts in cross-coupling reactions involving tert-butyl 4-bromo-2-fluorobenzoate. This sterically hindered and electron-deficient aryl bromide is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The choice of catalyst is critical for achieving high yields and reaction efficiency. This guide focuses on palladium-catalyzed reactions, which are widely employed for their versatility and functional group tolerance.
Introduction to Catalyst Systems
The cross-coupling of this compound requires robust catalyst systems capable of overcoming the challenges posed by steric hindrance and the electron-withdrawing nature of the substituents. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, have proven to be highly effective. These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The choice of ligand is paramount, with biaryl phosphine ligands such as XPhos, SPhos, and RuPhos demonstrating superior performance for challenging substrates.
Catalyst and Condition Selection Summary
The following table summarizes recommended starting conditions for various cross-coupling reactions with this compound, based on literature precedents for structurally similar substrates. Optimization of these conditions may be necessary for specific coupling partners.
| Cross-Coupling Reaction | Palladium Precursor (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 80-90 | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 75-90 |
| Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.5) | THF | 80 | 70-85 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (3) | THF | 60 | 70-85 |
| Pd(OAc)₂ (1) | SPhos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 75-90 | |
| Heck | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (3) | DMF | 120 | 60-80 |
| Cyanation | Pd(OAc)₂ (1) | dppf (1.5) | Zn(CN)₂ (0.6) | DMAc | 120 | 70-85 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound. It is crucial to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and degassed water (10:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between this compound and a primary or secondary amine.[1][2][3][4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.2 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine and then this compound.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.[5][6][7][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 3 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF, triethylamine, and the terminal alkyne.
-
Stir the reaction at 60 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with ether, and wash with saturated aqueous NH₄Cl.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Coupling
This protocol provides a general procedure for the vinylation of this compound.[9][10][11]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 4 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Combine this compound, Pd(OAc)₂, and P(o-tolyl)₃ in a sealed tube.
-
Purge with an inert gas.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Heat the reaction to 120 °C.
-
Monitor the reaction progress. Upon completion, cool and dilute with water.
-
Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
Cyanation
This protocol describes the conversion of the aryl bromide to a nitrile.[12][13][14]
Materials:
-
This compound (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂, 0.6 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 1.5 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a dry reaction vessel, add this compound, Zn(CN)₂, Pd(OAc)₂, and dppf.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMAc and heat the mixture to 120 °C.
-
After the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture and wash the filtrate with aqueous ammonia and brine.
-
Dry the organic layer, concentrate, and purify the product.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision-making guide for selecting the appropriate cross-coupling reaction and catalyst system.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Substituted Benzofurans Using tert-Butyl 4-Bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of substituted benzofurans, valuable scaffolds in medicinal chemistry, utilizing tert-butyl 4-bromo-2-fluorobenzoate as a key starting material. The described methodology employs a one-pot, tandem Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This efficient approach allows for the construction of the benzofuran core with a diversely substituted phenyl group at the 2-position, offering a versatile route for the generation of compound libraries for drug discovery and development.
Introduction
Benzofuran derivatives are prominent heterocyclic motifs found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The development of efficient and versatile synthetic routes to access structurally diverse benzofurans is therefore of significant interest to the medicinal chemistry community.
A powerful strategy for the synthesis of 2-arylbenzofurans involves a palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with an aryl halide, followed by an intramolecular cyclization of the resulting intermediate. This compound is a valuable building block in this context, as the bromo-substituent provides a handle for the Sonogashira coupling, while the ester and fluoro moieties offer opportunities for further functionalization and can influence the physicochemical properties of the final products.
This application note details a representative one-pot protocol for the synthesis of a substituted benzofuran from this compound and 2-ethynylphenol.
Reaction Scheme
The overall synthetic transformation involves a tandem Sonogashira coupling and intramolecular cyclization reaction.
Troubleshooting & Optimization
Low yield in Suzuki coupling of tert-butyl 4-bromo-2-fluorobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically focusing on the low yield observed with tert-butyl 4-bromo-2-fluorobenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low to no yield in the Suzuki coupling of this compound. What are the primary factors to investigate?
A1: Low yields with this substrate are common and typically stem from a combination of steric hindrance and electronic effects. The tert-butyl ester group is bulky, and the fluorine atom at the ortho position further increases steric congestion around the reaction center. Additionally, the electron-withdrawing nature of the fluoro and carboxyl groups can influence the reactivity of the aryl bromide. The primary factors to investigate are:
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Catalyst and Ligand Choice: This is the most critical factor for sterically hindered and electron-deficient substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
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Base Selection: The strength and nature of the base are crucial for the transmetalation step.
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Reaction Conditions: Temperature, solvent, and the exclusion of oxygen play a significant role in reaction efficiency.[1]
-
Reagent Quality: The purity and stability of the boronic acid or ester are paramount.
Q2: What are the most common side reactions, and how can they be minimized?
A2: Two prevalent side reactions that reduce the yield of the desired product are:
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Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by excess water or high temperatures. To minimize this, use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester).[1] Running the reaction under anhydrous conditions, where appropriate, can also be beneficial.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. The primary cause is often the presence of oxygen, which can lead to oxidative coupling.[2] Rigorous degassing of solvents and maintaining an inert atmosphere (Argon or Nitrogen) are crucial for prevention.
Q3: My aryl bromide starting material is being consumed, but I am not seeing the desired product. What could be happening?
A3: If your starting material is being consumed without the formation of the desired product, you may be observing the formation of side products. One common side reaction is the reduction of the aryl bromide to the corresponding arene (dehalogenation). This can be caused by certain catalyst systems or reaction conditions.[1] Careful analysis of your crude reaction mixture by LC-MS or NMR can help identify these byproducts and guide your troubleshooting efforts.
Troubleshooting Guide
Systematic Troubleshooting Workflow
If you are experiencing low yields, follow this systematic approach to identify and resolve the issue.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different reaction parameters can influence the yield of a Suzuki coupling reaction with sterically hindered and/or electron-deficient aryl bromides. The optimal conditions are highly substrate-dependent and should be determined empirically.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Typical Conditions | Reported Yield Range (%) | Notes |
| Na₂CO₃ | 2M aqueous solution | 70-98% | A common and effective base, but stronger bases may be needed for challenging substrates. |
| K₂CO₃ | Solid or aqueous solution | 60-95% | Another widely used carbonate base. |
| K₃PO₄ | Solid or aqueous solution | 85-99% | A stronger base, often effective for sterically hindered or electron-deficient partners.[1] |
| Cs₂CO₃ | Solid | 90-99% | A strong and highly effective base, particularly for difficult couplings.[1] |
| Organic Bases (e.g., Et₃N) | Liquid | Lower yields generally | Typically less effective than inorganic bases for activating the boronic acid. |
Table 2: Influence of Catalyst System on Suzuki Coupling Yield
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd(PPh₃)₄ | PPh₃ (inbuilt) | 1-5 | A common Pd(0) source, but can be sensitive to air and may require higher temperatures. Often less effective for hindered substrates.[1] |
| Pd(OAc)₂ | PPh₃ | 1-3 | Pd(II) precatalyst that requires in-situ reduction. |
| [PdCl₂(dppf)] | dppf (inbuilt) | 1-3 | An air-stable Pd(II) precatalyst effective for a range of couplings. |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, RuPhos | 0.5-2 | Bulky, electron-rich biaryl phosphine ligands that are highly effective for sterically hindered and electron-deficient substrates.[1] |
| - | NHC Ligands | 1-5 | N-heterocyclic carbene ligands show excellent activity for coupling sterically demanding substrates.[1] |
Experimental Protocols
Detailed Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid or ester.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
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Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
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Degassed 1,4-dioxane
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Degassed deionized water
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Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
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Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.
-
Degassing: Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[2]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
References
Technical Support Center: Palladium-Catalyzed Reactions of tert-Butyl 4-Bromo-2-fluorobenzoate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving tert-butyl 4-bromo-2-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The most prevalent side reactions are dehalogenation (hydrodehalogenation), homocoupling of the starting material or the coupling partner, and potential hydrolysis of the tert-butyl ester group under certain conditions.
Q2: How does the 2-fluoro substituent affect the reactivity and side reactions of the molecule?
A2: The electron-withdrawing nature of the fluorine atom can increase the reactivity of the aryl bromide towards oxidative addition to the palladium(0) center, which is often the rate-limiting step. However, this increased reactivity can also make the substrate more susceptible to certain side reactions, such as dehalogenation.
Q3: Is the tert-butyl ester group stable under typical palladium-catalyzed coupling conditions?
A3: Generally, tert-butyl esters are relatively stable to the basic conditions used in many cross-coupling reactions. However, prolonged reaction times, high temperatures, or the use of very strong bases could potentially lead to partial or complete hydrolysis of the ester to the corresponding carboxylic acid.
Q4: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus the bromine atom. What is this, and how can I minimize it?
A4: This byproduct is the result of dehalogenation, where the bromine atom is replaced by a hydrogen atom. This is a common side reaction in palladium catalysis. To minimize it, you can try screening different phosphine ligands (e.g., bulkier, more electron-rich ligands), using a weaker base, lowering the reaction temperature, and ensuring your reaction is performed under a strictly inert atmosphere. The source of the hydride for this reduction can be the solvent, base, or even trace water.
Q5: My reaction is producing a significant amount of a symmetrical biaryl product derived from my starting material. What is this side reaction and how can I prevent it?
A5: This is a homocoupling reaction. It can occur with either the aryl halide or the organometallic coupling partner (e.g., boronic acid in Suzuki coupling). Homocoupling is often promoted by the presence of oxygen, so ensuring thorough degassing of solvents and reagents and maintaining a strict inert atmosphere is crucial. The choice of palladium catalyst and ligands can also influence the extent of homocoupling.
II. Troubleshooting Guides
A. Suzuki-Miyaura Coupling
Problem: Low yield of the desired cross-coupled product and significant formation of dehalogenated tert-butyl 2-fluorobenzoate.
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These can promote reductive elimination over dehalogenation. |
| Base is too strong or a hydride source | Try a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate base like K₃PO₄. Avoid strong alkoxide bases if possible. |
| Presence of a hydride source | Ensure solvents (e.g., alcohols can be a hydride source) and reagents are anhydrous. Water, while often necessary for the activity of inorganic bases, can also be a proton source leading to dehalogenation. |
| High reaction temperature | Lower the reaction temperature and monitor the reaction over a longer period. |
Illustrative Data on Ligand and Base Effects on Dehalogenation in a Suzuki Coupling: (Note: The following data is illustrative and based on general trends for similar substrates.)
| Ligand | Base | Desired Product Yield (%) | Dehalogenation Product (%) |
| PPh₃ | Na₂CO₃ | 65 | 25 |
| SPhos | K₃PO₄ | 85 | <5 |
| XPhos | K₃PO₄ | 90 | <3 |
| P(t-Bu)₃ | Cs₂CO₃ | 88 | <5 |
B. Buchwald-Hartwig Amination
Problem: Incomplete conversion and formation of homocoupled biaryl byproduct.
| Potential Cause | Troubleshooting Recommendation |
| Catalyst deactivation | Ensure rigorous exclusion of air from the reaction. Use a pre-catalyst or ensure complete reduction of the Pd(II) source to Pd(0). |
| Ligand not optimal | Screen a range of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. The choice of ligand is critical for promoting the desired C-N bond formation. |
| Base strength or solubility | For less reactive amines, a stronger base like NaOtBu or LHMDS may be necessary. Ensure the base is soluble in the reaction solvent. |
| Solvent choice | Toluene, dioxane, and THF are common solvents. The choice of solvent can influence the solubility of reagents and the stability of the catalyst. |
C. Sonogashira Coupling
Problem: Low yield of the desired alkynylated product and formation of the Glaser homocoupling byproduct of the terminal alkyne.
| Potential Cause | Troubleshooting Recommendation |
| Presence of Oxygen | This is the primary cause of Glaser homocoupling. Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain a strict inert atmosphere. |
| Copper co-catalyst | Copper(I) is known to promote Glaser coupling. Consider running the reaction under copper-free conditions. This may require a different palladium catalyst/ligand system and potentially higher temperatures. |
| Inappropriate base | An amine base like triethylamine or diisopropylamine is typically used. Ensure it is anhydrous and used in sufficient excess. |
| Low catalyst activity | For less reactive systems, a more active palladium catalyst or a different ligand may be required. |
III. Experimental Protocols
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
A. Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add degassed toluene and water (e.g., 10:1 v/v). The reaction mixture should be stirred vigorously.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
B. Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to a Schlenk tube the palladium pre-catalyst (e.g., a G3 palladacycle, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and sodium tert-butoxide (NaOtBu, 1.2 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
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Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
C. Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
IV. Signaling Pathways and Logical Relationships
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low-yielding palladium-catalyzed reactions.
Removal of palladium catalyst from tert-butyl 4-bromo-2-fluorobenzoate reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide actionable guidance on the removal of palladium catalysts from reaction mixtures involving tert-butyl 4-bromo-2-fluorobenzoate and similar substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture?
A1: The most prevalent methods for removing residual palladium include:
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Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or trimercaptotriazine functionalities).[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[3]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[1]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1][2]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors, including:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).
-
The required level of purity: Active pharmaceutical ingredients (APIs) have stringent limits on palladium residues (typically <10 ppm).[4]
-
The scale of your reaction: Some methods are more amenable to large-scale production.
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups that have a high affinity for palladium.[1] Thiol-based scavengers (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) are particularly effective. The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The solid scavenger with the bound palladium can then be easily removed by filtration.[1]
Q4: I am observing significant product loss during purification. What could be the cause?
A4: Significant product loss during palladium removal is often due to non-specific adsorption of the product onto the purification medium, especially with activated carbon.[1] To mitigate this, you can screen different scavengers to find one with high selectivity for palladium and low affinity for your product, use the minimum effective amount of the adsorbent, or adjust the solvent to increase product solubility.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the palladium removal process.
Issue 1: High residual palladium in the final product after purification.
-
Possible Cause: The palladium species may be soluble and not effectively removed by simple filtration.[3] Strong chelation of palladium to the product molecule can also occur.[1]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based or TMT-based scavengers are often effective.[1]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. Gentle heating (e.g., 40-60 °C) can sometimes improve efficiency.[3]
-
Consider a Different Method: If scavenging is ineffective, explore other techniques like crystallization or liquid-liquid extraction.[1]
-
Issue 2: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species (e.g., different oxidation states) present at the end of the reaction.[1]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on TMT, are effective against a wider range of palladium species.[1]
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[1]
-
Issue 3: Difficulty filtering the reaction mixture.
-
Possible Cause: Finely dispersed palladium particles or insoluble byproducts clogging the filter medium.
-
Troubleshooting Steps:
-
Use a Filter Aid: Filter the reaction mixture through a pad of Celite® to trap fine particles.[5]
-
Dilute the Reaction Mixture: Reducing the viscosity of the mixture with a suitable solvent can improve filtration flow.[3]
-
Ensure Proper Filter Setup: Use a sintered glass funnel or a Büchner funnel with the appropriate filter paper for efficient solid-liquid separation.
-
Data Presentation
Table 1: Comparison of Palladium Removal Method Efficiencies
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Biotage® MP-TMT | 852 | <10 | 50 mg scavenger in THF/DMF | [3] |
| ISOLUTE® Si-TMT | 1668 | 161 | 0.6 w/w scavenger in MEK, 50°C, 4h | [6] |
| SiliaMetS® Thiol | 1300 | 2 | 50 wt% scavenger in water/THF, 35°C, 17h | [7] |
| SiliaMetS® Thiol | 1668 | 70 | 0.6 w/w scavenger in MEK, 50°C, 4h | [6] |
| Activated Carbon (Darco KB-G) | 1668 | 633 | 0.6 w/w scavenger in MEK, 50°C, 4h | [6] |
| Thiol-modified dual-pore silica beads | 5 - 50 | < 0.05 | Methanol or Ethyl Acetate | [4] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
This protocol is a simple first step to remove heterogeneous palladium catalysts or precipitated palladium black.[5]
-
Prepare the Filter Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (typically 1-2 cm thick) over the filter paper and gently press down to create a compact bed.[3]
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Pre-wet the Pad: Gently pour the reaction solvent over the Celite® pad until it is fully wetted. Apply a gentle vacuum to pull the solvent through and compact the pad.[5]
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[3][5]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite® bed under a gentle vacuum.[3]
-
Wash: Wash the Celite® pad thoroughly with fresh solvent to recover any retained product.[5]
-
Collect Filtrate: Combine the initial filtrate and the washes. This solution contains your product and any soluble palladium species.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiol)
This protocol is effective for removing soluble palladium species.
-
Dissolve Crude Product: Dissolve the crude product from the initial work-up or Celite® filtration in a suitable solvent (e.g., THF, Ethyl Acetate, DCM).
-
Add Scavenger: Add the recommended amount of the solid-supported scavenger (typically 3-10 equivalents relative to palladium).[8]
-
Stir the Mixture: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the recommended time (can range from 1 to 24 hours).[1][3]
-
Filter: After the treatment period, filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger.[1]
-
Wash: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentrate and Analyze: Combine the filtrate and the washings, and remove the solvent under reduced pressure. Analyze the resulting material for residual palladium content using a sensitive technique like ICP-MS.[1]
Protocol 3: Palladium Removal with Activated Carbon
This protocol is a cost-effective method for removing soluble palladium species, but may lead to product loss.[9]
-
Dissolve Crude Product: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF).[1]
-
Add Activated Carbon: Add activated carbon (e.g., Darco KB-B) to the solution. The loading can range from 0.2 to 2.0 wt% relative to the crude product.[5]
-
Stir the Mixture: Stir the suspension at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[10]
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.[5]
-
Wash: Wash the carbon/Celite® cake with fresh solvent to recover the product.
-
Concentrate and Analyze: Combine the filtrates and concentrate under reduced pressure. Analyze the resulting material for residual palladium.
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cphi-online.com [cphi-online.com]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-butyl 4-bromo-2-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-bromo-2-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely employed and efficient method for the synthesis of this compound is the esterification of 4-bromo-2-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc-anhydride) using a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is favored due to its mild reaction conditions and the formation of volatile byproducts (tert-butanol and carbon dioxide), which simplifies product purification.
Q2: What are the primary impurities I should expect in this synthesis?
A2: The primary impurities can be categorized as starting materials, catalyst-related, and side-reaction products. These include:
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Unreacted 4-bromo-2-fluorobenzoic acid: Incomplete reaction can leave residual starting material.
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4-(Dimethylamino)pyridine (DMAP): The catalyst may be carried through the workup.
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Di-tert-butyl dicarbonate and its byproducts: Residual Boc-anhydride and tert-butanol may be present if not completely removed during workup and purification.
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N-tert-butoxycarbonyl-DMAP adduct: A potential byproduct from the reaction of DMAP with Boc-anhydride.
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Isobutylene: Formed from the decomposition of the tert-butyl group under certain conditions, though less common with the Boc-anhydride method.
Q3: My yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
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Purity of Starting Materials: Ensure the 4-bromo-2-fluorobenzoic acid is dry and pure. Moisture can hydrolyze the Boc-anhydride.
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Catalyst Activity: Use a fresh, high-purity grade of DMAP.
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Reaction Conditions: Insufficient reaction time or temperatures that are too low can lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions.
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Workup Procedure: Inefficient extraction or premature product precipitation during workup can lead to loss of material.
Q4: I am observing an unexpected peak in my NMR spectrum. What could it be?
A4: An unexpected peak could be one of the impurities mentioned in Q2. To identify it, you can:
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Compare the spectrum with the known spectra of the starting materials and catalyst.
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Spike the NMR sample with a small amount of a suspected impurity to see if the peak intensity increases.
-
Utilize 2D NMR techniques (like COSY and HSQC) to help elucidate the structure of the unknown impurity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or does not go to completion | 1. Inactive catalyst (DMAP). 2. Wet starting materials or solvent. 3. Insufficient amount of Boc-anhydride. | 1. Use fresh, high-purity DMAP. 2. Dry 4-bromo-2-fluorobenzoic acid under vacuum before use. Use anhydrous solvent. 3. Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride. |
| Product is contaminated with starting carboxylic acid | 1. Incomplete reaction. 2. Inefficient removal during workup. | 1. Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C). 2. During workup, wash the organic layer thoroughly with a mild aqueous base like sodium bicarbonate solution to remove unreacted acid. |
| Product is contaminated with DMAP | Inefficient removal during workup. | Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or ammonium chloride solution) to protonate and extract the DMAP into the aqueous phase. |
| Formation of significant byproducts | 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperatures. | 1. Maintain the reaction at room temperature. 2. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. |
| Difficulty in isolating the product after workup | Product is an oil and may be difficult to crystallize. | The product is typically an oil. After aqueous workup and drying of the organic layer, concentrate the solution under reduced pressure to obtain the product as an oil. If purification is needed, column chromatography on silica gel is effective. |
Experimental Protocol: Synthesis using Di-tert-butyl Dicarbonate
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM or THF, add 4-(dimethylamino)pyridine (0.05-0.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data
| Parameter | Typical Value | Notes |
| Yield | 85-95% | Yields can vary based on the purity of starting materials and reaction conditions. |
| Purity (crude) | >90% | The main impurity is typically unreacted starting material. |
| Purity (after chromatography) | >98% |
Visualizations
Logical Workflow for Troubleshooting Common Synthesis Issues
Caption: A flowchart for troubleshooting common issues in the synthesis.
Signaling Pathway of Impurity Formation
Optimizing reaction conditions for Buchwald-Hartwig amination of tert-butyl 4-bromo-2-fluorobenzoate
Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the C-N cross-coupling of tert-butyl 4-bromo-2-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield or failed Buchwald-Hartwig amination with this compound?
A1: Low yields or reaction failures with this substrate are often attributed to a suboptimal choice of catalyst system (palladium precatalyst and ligand), base, or solvent. The electronic properties of this compound (electron-withdrawing ester and fluorine groups) can make the oxidative addition step more challenging and influence the overall catalytic cycle. Catalyst deactivation and poor solubility of reaction components are also common culprits. Careful screening of these parameters is crucial for success.
Q2: Which palladium precatalyst and ligand combination is a good starting point for this substrate?
A2: For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally recommended to facilitate the catalytic cycle. A good starting point would be to use a palladium precatalyst such as Pd₂(dba)₃ or a preformed palladium-ligand complex with a biarylphosphine ligand like XPhos, RuPhos, or BrettPhos. These ligands have demonstrated broad utility and high activity in the amination of challenging aryl halides.[1]
Q3: How does the choice of base affect the reaction?
A3: The base plays a critical role in the deprotonation of the amine and the subsequent formation of the palladium-amido complex. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often provide high reaction rates.[2] However, the tert-butyl ester group in your substrate may be sensitive to strong alkoxide bases, potentially leading to hydrolysis. In such cases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ might be better alternatives, although they may require higher reaction temperatures or longer reaction times.
Q4: What are the recommended solvents for this reaction?
A4: Aprotic, non-polar, or weakly polar solvents are generally preferred for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are the most commonly used solvents and are good starting points for optimization.[3] It is essential to use anhydrous and deoxygenated solvents to prevent catalyst deactivation and unwanted side reactions.
Q5: My reaction is sluggish or stalls. What can I do?
A5: If the reaction is slow or incomplete, consider the following:
-
Increase Temperature: Gently increasing the reaction temperature can often improve the reaction rate.
-
Screen Ligands: The initial ligand choice may not be optimal. Screening a panel of bulky phosphine ligands can identify a more effective one.
-
Change Base: If using a weaker base, switching to a stronger one like NaOtBu (if the substrate is stable) may accelerate the reaction.
-
Check Reagent Quality: Ensure that the palladium precatalyst, ligand, base, and amine are of high purity and that the solvent is anhydrous and deoxygenated.
Q6: I am observing the formation of side products. What are the likely culprits and how can I minimize them?
A6: Common side products in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl bromide (replacement of bromine with hydrogen) and diarylation of primary amines.
-
Hydrodehalogenation: This can occur due to β-hydride elimination, especially with primary amines. Using bulkier phosphine ligands can often suppress this side reaction.[4]
-
Diarylation: For primary amines, the formation of the diarylated product can be a problem. Using a slight excess of the amine and carefully controlling the reaction time can help to minimize this.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst system. | - Use a pre-activated palladium precatalyst. - Ensure all reagents and solvents are anhydrous and deoxygenated. - Perform the reaction under a strict inert atmosphere (argon or nitrogen). |
| 2. Suboptimal ligand. | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). | |
| 3. Inappropriate base. | - If using a weak base (e.g., K₂CO₃), switch to a stronger base (e.g., NaOtBu, LHMDS), being mindful of substrate compatibility. | |
| 4. Low reaction temperature. | - Gradually increase the reaction temperature (e.g., in 10 °C increments). | |
| Formation of Hydrodehalogenation Product | 1. β-Hydride elimination. | - Use a bulkier phosphine ligand. - Lower the reaction temperature. |
| 2. Presence of water. | - Ensure all reagents and solvents are rigorously dried. | |
| Formation of Diarylation Product (with primary amines) | 1. High catalyst loading or prolonged reaction time. | - Reduce the catalyst loading. - Monitor the reaction closely and stop it once the mono-arylated product is maximized. - Use a slight excess of the primary amine. |
| tert-Butyl Ester Cleavage | 1. Use of a strong nucleophilic base. | - Replace NaOtBu or KOtBu with a weaker base like Cs₂CO₃ or K₃PO₄. - Consider using a milder organic base. |
| Inconsistent Results | 1. Variable quality of reagents or solvents. | - Use fresh, high-purity reagents. - Ensure consistent solvent quality (anhydrous and deoxygenated). |
| 2. Oxygen contamination. | - Improve inert atmosphere techniques (e.g., use a glovebox). |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of how different reaction parameters can influence the outcome of the Buchwald-Hartwig amination. The data presented here is based on general principles and results from similar electron-deficient aryl bromides and should be used as a starting point for optimization.
Table 1: Effect of Ligand on the Amination of an Electron-Deficient Aryl Bromide
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| P(o-tolyl)₃ | 2 | NaOtBu | Toluene | 100 | 24 | Low |
| BINAP | 2 | NaOtBu | Toluene | 100 | 18 | Moderate |
| XPhos | 1 | NaOtBu | Toluene | 80 | 12 | High |
| RuPhos | 1 | NaOtBu | Toluene | 80 | 12 | High |
Table 2: Effect of Base on the Amination of an Electron-Deficient Aryl Bromide with a Primary Amine
| Base (equivalents) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ (1.5) | XPhos | Dioxane | 110 | 24 | Moderate |
| K₃PO₄ (1.5) | XPhos | Dioxane | 110 | 24 | Moderate-High |
| Cs₂CO₃ (1.5) | XPhos | Dioxane | 100 | 18 | High |
| NaOtBu (1.2) | XPhos | Toluene | 80 | 12 | Very High |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (argon or nitrogen).
-
Addition of Reagents: To the same reaction vessel, add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
Technical Support Center: Preventing Dehalogenation of tert-Butyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation of tert-butyl 4-bromo-2-fluorobenzoate during chemical syntheses, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to minimize this unwanted side reaction and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of tert-butyl 2-fluorobenzoate. This byproduct reduces the yield of your desired product, consumes valuable starting material, and can complicate the purification process.
Q2: What are the common causes of dehalogenation for this specific compound?
A2: Dehalogenation of this compound can be triggered by several factors, primarily in the context of palladium-catalyzed cross-coupling reactions:
-
Formation of Palladium-Hydride Species (Pd-H): This is a major pathway where a Pd-H species, formed from sources like solvents (e.g., alcohols), bases (e.g., alkoxides), or even certain phosphine ligands, can react with the aryl bromide in a reductive process.
-
Radical Mechanisms: Under certain conditions, such as photochemical reactions or the presence of radical initiators, a radical-chain reaction can lead to the cleavage of the C-Br bond and subsequent abstraction of a hydrogen atom.[1][2]
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and solvent can all influence the rate of dehalogenation. For instance, solvents like dioxane and DMF have been observed to promote dehalogenation in some cases.
Q3: How do the fluoro and tert-butyl ester groups affect the likelihood of dehalogenation?
A3: The electron-withdrawing nature of the fluorine atom and the ester group can make the aryl bromide more susceptible to certain reactions. However, the bulky tert-butyl group can also provide steric hindrance that may influence the approach of catalytic species, potentially impacting both the desired reaction and undesired side reactions. The interplay of these electronic and steric factors makes careful optimization of reaction conditions crucial.
Troubleshooting Guides
This section provides structured guidance to minimize dehalogenation in common cross-coupling reactions involving this compound.
Logical Flowchart for Troubleshooting Dehalogenation
Caption: A step-by-step decision-making workflow for troubleshooting dehalogenation.
Guide 1: Suzuki-Miyaura Coupling
Problem: Significant formation of tert-butyl 2-fluorobenzoate alongside the desired biaryl product.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. | These ligands promote the desired reductive elimination step over the dehalogenation pathway. |
| Base-Induced Decomposition or Hydride Formation | Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases (e.g., NaOtBu). | Stronger bases can promote the formation of Pd-H species, which are key culprits in dehalogenation. |
| Solvent Effects | Use aprotic solvents like toluene or 1,4-dioxane. Ensure solvents are anhydrous. | Protic solvents can be a source of hydrides. The presence of water can be crucial for the coupling but excessive amounts may promote dehalogenation.[3] |
| Reaction Temperature and Time | Run the reaction at the lowest effective temperature (e.g., 80-100 °C) and monitor closely to avoid prolonged heating after completion. | Higher temperatures can accelerate both the desired reaction and the undesired dehalogenation. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane or toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add the anhydrous organic solvent and a minimal amount of degassed water (e.g., a 10:1 to 4:1 ratio of organic solvent to water).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Guide 2: Buchwald-Hartwig Amination
Problem: Formation of the dehalogenated byproduct during C-N bond formation.
This compound has been successfully used as a substrate in Buchwald-Hartwig amination for the synthesis of the pharmaceutical agent Venetoclax.[1][2]
| Potential Cause | Recommended Solution | Rationale |
| Catalyst System | Use a robust catalyst system. A combination of a palladium precatalyst like Pd₂(dba)₃ or [Pd(P(tBu)₃)Br]₂ with a bulky, electron-rich phosphine ligand such as tBuXPhos or P(tBu)₃ is often effective.[1] | These catalyst systems are known to be highly active and can promote the desired C-N coupling efficiently, outcompeting the dehalogenation pathway. |
| Base Selection | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. | While strong bases can sometimes contribute to dehalogenation, they are often necessary for the deprotonation of the amine and the catalytic cycle to proceed. The right combination of ligand and base is key. |
| Solvent Choice | Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are preferred. | Minimizes potential hydride sources. |
| Steric Hindrance of the Ester | The use of the tert-butyl ester is advantageous as its steric bulk can disfavor side reactions like amidation or saponification of the ester group.[1] | This is a key feature of the substrate that can be leveraged for a cleaner reaction profile. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on conditions reported for the synthesis of Venetoclax intermediates and serves as a good starting point.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
[Pd(P(tBu)₃)Br]₂ or other suitable Pd precatalyst (e.g., 2-5 mol% Pd)
-
Sodium tert-butoxide (1.5-2.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a dry reaction vessel with the palladium precatalyst and sodium tert-butoxide.
-
Add anhydrous toluene, followed by the amine and then this compound.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Guide 3: Sonogashira Coupling
Problem: Debromination of the starting material competes with the formation of the desired alkynylated product.
| Potential Cause | Catalyst and Ligand Selection | Base and Solvent System | Additional Considerations |
| Inefficient Catalysis | Use a highly active palladium catalyst. Systems like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) are traditional. For more challenging substrates, consider using more electron-rich and bulky phosphine ligands. | An amine base such as triethylamine or diisopropylethylamine is typically used, often serving as both the base and part of the solvent system with another solvent like THF or DMF. | Copper-free Sonogashira protocols can sometimes reduce side reactions. |
Experimental Protocol: Sonogashira Coupling
This is a general protocol that should be optimized for this specific substrate.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (1-5 mol%)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and degassed Et₃N.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) while monitoring by TLC.
-
Upon completion, cool to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Signaling Pathways and Workflow Diagrams
Caption: Catalytic cycle for palladium-catalyzed cross-coupling and the competing dehalogenation pathway.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. A literature review of the patent publications on venetoclax - a selective Bcl-2 inhibitor: discovering the therapeutic potential of a novel chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tert-butyl Ester Cleavage Under Acidic Conditions
This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting the acidic cleavage of tert-butyl (t-Bu) esters. Below you will find frequently asked questions and detailed guides to address common issues encountered during this critical deprotection step.
Frequently Asked Questions (FAQs)
Q1: My tert-butyl ester deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue and can often be resolved by optimizing the reaction conditions. Key factors include the acid concentration, reaction time, and temperature.[1]
-
Insufficient Acid: The amount or concentration of TFA may be inadequate to drive the reaction to completion. While the reaction is catalytic in principle, an excess of TFA is commonly used.[2] For standard cleavages, a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM) is a good starting point. For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require more time for stubborn substrates. These reactions are typically run at room temperature (20-25°C).[1] If the reaction is slow, consider extending the reaction time, even overnight.[2] Gentle heating (e.g., to 40°C) can also facilitate cleavage, but be cautious as this may promote side reactions.[2]
-
Steric Hindrance: A sterically hindered tert-butyl ester will require more forcing conditions for complete removal.[1]
-
Solvent Choice: Dichloromethane (DCM) is the most common solvent for TFA-mediated deprotection. However, for some substrates, the choice of solvent can influence the reaction's efficiency.[2]
-
Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[1] It is advisable to use anhydrous solvents.[1]
Q2: I'm observing unexpected side products in my reaction. What are they and how can I prevent their formation?
A2: Side products typically arise from the highly reactive tert-butyl cation that is generated as a byproduct of the cleavage.[1][3] This cation is a potent electrophile and can alkylate any nucleophilic species present in the reaction mixture, including the desired product or sensitive functional groups on your molecule (e.g., tryptophan, methionine, cysteine, or tyrosine residues).[3][4]
To minimize these side reactions, scavengers should be added to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation at a faster rate than the sensitive residues of your substrate.[4]
Commonly used scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger.[5]
-
Thiols (e.g., ethanedithiol - EDT): Particularly useful for cysteine-containing peptides.[4][6]
-
Thioanisole: Another effective scavenger.[6]
A common scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[5][7]
Q3: My starting material is degrading under the harsh acidic conditions. What are some milder alternatives to TFA for tert-butyl ester cleavage?
A3: If your substrate is sensitive to strong acids like TFA, several milder acidic or Lewis-acidic conditions can be employed for selective tert-butyl ester cleavage.[8] These methods often tolerate other acid-sensitive functionalities like Boc groups, ketals, or silyl ethers.[8]
Some alternatives include:
-
Aqueous Phosphoric Acid (H₃PO₄): An environmentally benign, mild, and selective reagent for the deprotection of tert-butyl esters, ethers, and carbamates.[8][9] It can tolerate groups like CBZ carbamates, benzyl esters, and TBDMS ethers.[8][9]
-
Zinc Bromide (ZnBr₂): This Lewis acid is effective for the chemoselective hydrolysis of tert-butyl esters.[8]
-
Ytterbium triflate (Yb(OTf)₃): A mild Lewis acid that can selectively cleave tert-butyl esters in the presence of benzyl, allyl, and methyl esters.[8]
-
Silica Gel in Refluxing Toluene: This method provides a mild way to cleave tert-butyl esters, showing selectivity over tert-butyl ethers and other ester types.[1][8]
Q4: How can I monitor the progress of my deprotection reaction?
A4: Regular monitoring of the reaction is crucial to determine the point of completion and to avoid unnecessary exposure of your product to harsh acidic conditions.[7] The most common techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[7]
-
TLC: A quick and simple method to visualize the disappearance of the starting material and the appearance of the more polar carboxylic acid product. The product will have a significantly lower Rf value than the starting ester. Adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can prevent streaking of the acidic product spot.[10]
-
HPLC: Provides quantitative information on the reaction progress. A reverse-phase C18 column is typically used, and the appearance of the product peak and disappearance of the starting material peak can be tracked over time.[7][11]
Q5: Can I selectively cleave a tert-butyl ester in the presence of a Boc-protecting group?
A5: This is a challenging transformation as both groups are acid-labile. However, the Boc group is generally more sensitive to acid, and this difference can sometimes be exploited for selective deprotection of the Boc group.[1] Achieving the reverse selectivity (cleavage of the tert-butyl ester while retaining the Boc group) is more difficult and often requires screening of milder deprotection conditions.[12]
Data Presentation
Table 1: Common Acidic Conditions for Tert-butyl Ester Cleavage
| Reagent/System | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-25 | 2-5 hours | The most common method; scavengers are often required.[1] |
| Hydrogen Chloride (HCl) | Dioxane, Acetic Acid | 20-25 | Variable | A classic and effective method.[1] |
| Aqueous Phosphoric Acid (85 wt%) | Toluene, DCM | 20-50 | Variable | A milder, environmentally friendly option.[12] |
| Silica Gel Slurry | Toluene | Reflux (110°C) | Overnight | A heterogeneous method useful for sensitive substrates.[1] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Variable | A mild Lewis acid option.[8] |
Table 2: Common Scavengers for Preventing Side Reactions
| Scavenger | Typical Concentration | Target Residues/Function |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | General purpose, highly effective for trapping tert-butyl cations.[5] |
| Water | 2.5-5% (v/v) | General purpose scavenger.[5] |
| Ethanedithiol (EDT) | 2.5% (v/v) | Particularly effective for protecting Cysteine residues.[6] |
| Thioanisole | 5% (v/v) | Effective for protecting Tryptophan and Methionine residues.[6] |
| Phenol | 5% (v/v) | Used for Tryptophan and Tyrosine residues.[5] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Tert-butyl Ester Cleavage
This protocol describes a general procedure for the cleavage of a tert-butyl ester using TFA in DCM.
Materials:
-
Tert-butyl ester protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., Triisopropylsilane - TIS, water)
-
Cold diethyl ether for precipitation
Procedure:
-
Dissolve the tert-butyl ester substrate in anhydrous DCM (a typical concentration is 0.1-0.2 M).[3][7]
-
Add the desired scavengers to the solution (e.g., TIS to 2.5-5% v/v).[7]
-
Add TFA to the desired final concentration (a 1:1 volume ratio with DCM is common).[3][13]
-
Stir the reaction mixture at room temperature.[12]
-
Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every 30-60 minutes).[7]
-
Once the reaction is complete (starting material is consumed), remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[12]
-
The crude product can be purified by precipitation (trituration with cold diethyl ether is common), crystallization, or chromatography.[3][12]
Protocol 2: Reaction Monitoring by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile Phase:
Procedure:
-
Reaction Sampling: At designated time points (e.g., t = 0, 15 min, 30 min, 1h, 2h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.[11]
-
Quenching: Immediately quench the aliquot by diluting it in a known, larger volume of a suitable solvent, such as methanol, to stop the reaction.[11]
-
Dilution: Further dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.[11]
-
Injection: Inject the prepared sample onto the HPLC system.[11]
-
Analysis: Monitor the chromatogram at an appropriate wavelength. The disappearance of the starting material peak and the appearance of the product peak will indicate the reaction's progress. Calculate the percentage of starting material remaining and product formed based on the peak areas.[7]
Visualizations
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection and side reactions.
Caption: Troubleshooting workflow for tert-butyl ester cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Improving the regioselectivity of reactions with tert-butyl 4-bromo-2-fluorobenzoate
Welcome to the technical support center for tert-butyl 4-bromo-2-fluorobenzoate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in regioselectivity during their experiments.
Frequently Asked Questions (FAQs)
General Chemistry & Regioselectivity
Q1: What are the primary factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity is governed by the competing electronic and steric effects of the three substituents on the aromatic ring: the tert-butoxycarbonyl group (-COOtBu), the fluorine atom (-F), and the bromine atom (-Br). The outcome of a reaction depends on which of these directing effects dominates under the specific reaction conditions (e.g., electrophilic, nucleophilic, or metal-catalyzed).
Q2: How do the electronic effects of the substituents direct incoming reagents?
A2: The directing effects of the substituents are summarized in the table below. The fluorine and bromine atoms are ortho, para-directing, while the tert-butoxycarbonyl group is meta-directing.[1][2][3] This leads to a scenario where positions C3 and C5 are activated by all three groups, making them potential hotspots for reactions and posing a significant regioselectivity challenge.
Visualization of Competing Directing Effects
The following diagram illustrates how each substituent electronically influences the aromatic ring.
Caption: Competing directing effects on the aromatic ring.
Data Presentation: Substituent Properties
| Substituent | Position | Electronic Effect | Directing Effect |
| -COOtBu | C1 | Electron-withdrawing (deactivating) | meta |
| -F | C2 | Electron-withdrawing (deactivating) | ortho, para |
| -Br | C4 | Electron-withdrawing (deactivating) | ortho, para |
Troubleshooting Guide: Reaction-Specific Issues
This section provides troubleshooting for common reaction types.
Directed ortho-Metalation (DoM)
Q3: I am attempting a directed ortho-metalation, but I am getting a mixture of products or no reaction. Why?
A3: This is likely due to competition between the possible directing metalation groups (DMGs) and the choice of base. The tert-butoxycarbonyl and fluoro groups can both direct lithiation.[4][5] The ester is generally a stronger DMG, favoring metalation at the C6 position. The fluorine directs to the C3 position.
Troubleshooting Steps:
-
Base Selection: Very strong, bulky bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor deprotonation at the most acidic site (C3, adjacent to F and Br), while alkyllithiums (n-BuLi, s-BuLi) may be more influenced by coordination with the ester DMG.[6][7]
-
Temperature Control: DoM reactions are highly sensitive to temperature. Running the reaction at very low temperatures (e.g., -78 °C) is crucial to prevent side reactions and improve selectivity.
-
Solvent Choice: Coordinating solvents like tetrahydrofuran (THF) or diethyl ether are essential to solvate the organolithium reagent and facilitate the reaction.[6]
Experimental Workflow: Troubleshooting DoM Regioselectivity
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis of tert-Butyl 4-bromo-2-fluorobenzoate Derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during the large-scale synthesis of tert-butyl 4-bromo-2-fluorobenzoate and its derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, with a focus on identifying causes and providing actionable solutions for managing exothermic events.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, uncontrolled temperature increase (runaway reaction) during Grignard reagent formation. | 1. Addition rate of the aryl halide is too high. 2. Inadequate cooling capacity for the reactor scale.[1][2] 3. Accumulation of unreacted aryl halide followed by sudden, rapid initiation.[3] 4. Insufficient stirring leading to localized "hot spots". | 1. Immediately cease the addition of the aryl halide. 2. Maximize cooling to the reactor jacket and prepare a secondary cooling bath if necessary. 3. For future runs, reduce the initial addition rate and confirm reaction initiation (a slight, controlled exotherm) before proceeding.[3] 4. Ensure robust agitation is maintained throughout the reaction. |
| EXO-02 | Delayed initiation of the Grignard reaction, followed by a sharp, dangerous exotherm. | 1. Presence of moisture in the solvent (e.g., THF) or on the magnesium turnings.[4] 2. Passivated magnesium surface. | 1. Ensure all glassware is rigorously dried and the solvent is anhydrous. 2. Use a small amount of initiator like iodine or 1,2-dibromoethane to activate the magnesium before starting the main addition. 3. Add a small portion of the aryl halide and wait for a temperature increase before commencing the full, slow addition.[3] |
| EXO-03 | Significant exotherm during the esterification step with di-tert-butyl dicarbonate (Boc₂O). | 1. The reaction of the carboxylate with Boc₂O can be surprisingly exothermic. 2. Rate of addition of Boc₂O is too fast. 3. Inadequate temperature control. | 1. Perform the addition of Boc₂O at a controlled, low temperature (e.g., 0-5 °C). 2. Add the Boc₂O solution portion-wise or via a syringe pump to maintain the desired temperature range. 3. Ensure the cooling system is engaged and capable of handling the heat load before starting the addition. |
| EXO-04 | Exothermic event during the quenching of the reaction mixture. | 1. Quenching unreacted Grignard reagent or other reactive intermediates with a protic solvent (e.g., water, acid).[5][6] 2. Quenching at too high a temperature. | 1. Cool the reaction mixture to a low temperature (e.g., 0 °C) before quenching.[7] 2. Perform a "reverse quench" by slowly adding the reaction mixture to a cooled quenching solution with vigorous stirring. 3. Use a less reactive quenching agent initially, such as isopropanol, before adding water or aqueous acid.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic events to anticipate in the synthesis of this compound?
The two primary exothermic steps are the formation of the Grignard reagent from 4-bromo-2-fluorobromobenzene and magnesium, and the subsequent esterification. The Grignard formation is notoriously energetic and poses a significant risk of thermal runaway if not properly controlled.[4][8] The reaction of the intermediate carboxylate with di-tert-butyl dicarbonate can also be significantly exothermic.
Q2: How can I quantitatively assess the thermal risk before scaling up?
Reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) are essential tools for quantifying the heat of reaction and determining the maximum adiabatic temperature rise. This data is crucial for ensuring that the cooling capacity of the large-scale reactor is sufficient to handle the heat generated.
| Parameter | Typical Value (Illustrative) | Significance |
| Heat of Reaction (ΔHᵣ) for Grignard Formation | -150 to -250 kJ/mol | Indicates the total amount of heat that will be released. |
| Adiabatic Temperature Rise (ΔTₐd) | 50 - 100 °C | The theoretical temperature increase if no cooling is applied; a key indicator of runaway potential. |
| Maximum Heat Flow (qₘₐₓ) | 50 - 150 W/L | The peak rate of heat generation, which the reactor's cooling system must be able to exceed. |
Q3: What are the best practices for controlling the addition of reagents in a large-scale exothermic reaction?
For large-scale synthesis, it is critical to control the rate of addition of the limiting reagent to ensure that the heat generated can be effectively removed.[9] Using a calibrated addition pump (e.g., a syringe pump or a peristaltic pump) is highly recommended over manual addition. The addition should be subsurface to promote rapid mixing and heat dissipation.
Q4: What are the key safety measures to have in place for this synthesis?
A multi-layered safety approach is essential:
-
Engineering Controls: A well-ventilated fume hood or walk-in hood is necessary.[7] The reactor should be equipped with an efficient cooling jacket, an overhead stirrer, a temperature probe, and a pressure relief device.[8][10]
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves are mandatory.
-
Emergency Plan: An emergency quench station with a suitable quenching agent should be prepared before the reaction begins. All personnel should be aware of the emergency shutdown procedures.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
Safety Precaution: This reaction is highly exothermic and should only be performed by trained personnel in a suitable chemical reactor with appropriate safety controls. A thorough risk assessment must be conducted before commencing.
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple to monitor the internal temperature, a nitrogen inlet, and an addition funnel. Ensure the reactor is clean and thoroughly dried.
-
Inert Atmosphere: Purge the reactor with dry nitrogen.
-
Charge Reactants: To the reactor, add 4-bromo-2-fluorobenzoic acid (1 kg, 4.57 mol) and anhydrous THF (10 L). Stir until all solids are dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base and Catalyst Addition: Add triethylamine (0.76 L, 5.48 mol) and DMAP (55.8 g, 0.457 mol) to the stirred solution, maintaining the internal temperature below 10 °C.
-
Controlled Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 kg, 5.03 mol) in anhydrous THF (2 L) via the addition funnel over 2-3 hours. Crucially, monitor the internal temperature continuously and adjust the addition rate to maintain the temperature between 0-5 °C. A significant exotherm will occur during this addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding water, followed by an aqueous solution of a weak acid (e.g., citric acid) to neutralize the bases.
-
Extraction and Purification: Perform standard aqueous work-up and extraction with a suitable organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure. The crude product can be purified by flash chromatography or crystallization.
Protocol 2: Emergency Quenching Procedure
This protocol is for emergency use only in the event of an uncontrollable exotherm.
Materials:
-
A large vessel containing a pre-cooled, non-reactive solvent (e.g., toluene or a high-boiling point ether).
-
A supply of a weak acid solution (e.g., acetic acid in an inert solvent) or a non-nucleophilic base, depending on the nature of the reactive species.
Procedure:
-
Immediate Action: If a thermal runaway begins, immediately stop all reagent addition and maximize cooling to the reactor.
-
Alert Personnel: Inform all personnel in the immediate vicinity of the emergency.
-
Controlled Quenching (if possible): If the exotherm is escalating rapidly, and it is safe to do so, begin the slow, controlled addition of a pre-determined quenching agent to the reaction.
-
Emergency Dump: If the reaction becomes uncontrollable, the reactor contents should be discharged into a designated and appropriately sized emergency dump tank containing a large volume of a cold, inert quenching solution.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the large-scale synthesis of this compound.
Troubleshooting Logic for Uncontrolled Exotherm
Caption: Decision-making workflow for managing an uncontrolled exothermic event.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. aksci.com [aksci.com]
- 3. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. acs.org [acs.org]
- 5. tert-Butyl 2-bromo-4-fluorobenzoate | C11H12BrFO2 | CID 26986095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hzdr.de [hzdr.de]
- 9. mdpi.com [mdpi.com]
- 10. chemicalbook.com [chemicalbook.com]
Identification of byproducts in Sonogashira coupling with tert-butyl 4-bromo-2-fluorobenzoate
Welcome to the Technical Support Center for Sonogashira Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving Sonogashira couplings, with a specific focus on challenging substrates like tert-butyl 4-bromo-2-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Sonogashira coupling of this compound?
A1: The most prevalent byproducts in the Sonogashira coupling of an electron-deficient and sterically hindered substrate such as this compound are typically:
-
Glaser Coupling Product: Homocoupling of the terminal alkyne results in the formation of a symmetrical 1,3-diyne. This is particularly common when using a copper co-catalyst in the presence of oxygen.
-
Dehalogenated Starting Material: Reduction of the aryl bromide can lead to the formation of tert-butyl 2-fluorobenzoate. This can occur under certain reaction conditions, sometimes facilitated by the amine base or impurities.[1]
-
Unreacted Starting Materials: Due to the decreased reactivity of the sterically hindered and electron-deficient aryl bromide, incomplete conversion is a common issue.
Q2: Why is the Sonogashira coupling of this compound challenging?
A2: The challenges associated with this substrate arise from a combination of electronic and steric factors:
-
Electronic Effects: The fluorine and tert-butoxycarbonyl groups are electron-withdrawing, which can decrease the electron density at the carbon-bromine bond, making oxidative addition to the palladium catalyst slower.
-
Steric Hindrance: The fluorine atom and the bulky tert-butyl ester group ortho to the bromine atom create significant steric hindrance around the reaction center. This can impede the approach of the palladium catalyst, further slowing down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2]
Q3: How can I minimize the formation of the Glaser homocoupling byproduct?
A3: Minimizing the Glaser coupling byproduct is crucial for achieving high yields of the desired cross-coupled product. Here are some effective strategies:
-
Copper-Free Conditions: The most direct method is to employ a copper-free Sonogashira protocol.[3][4] This eliminates the primary catalyst for the homocoupling reaction. These reactions may require more active palladium catalysts, specialized ligands, and potentially higher temperatures.
-
Rigorous Exclusion of Oxygen: If a copper co-catalyst is used, it is imperative to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen promotes the oxidative coupling of the copper acetylide intermediate.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain its low concentration, thus disfavoring the bimolecular homocoupling reaction.
Q4: What are the optimal reaction conditions for coupling a sterically hindered aryl bromide like this compound?
A4: For challenging substrates, careful optimization of reaction parameters is key. Consider the following:
-
Catalyst and Ligand: Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition for sterically hindered and electron-deficient aryl bromides.[5] Examples include tri-tert-butylphosphine (P(t-Bu)₃) and other Buchwald-type ligands. Using a pre-formed, air-stable palladium precatalyst can also improve reproducibility.[6]
-
Base: The choice of base is critical. While amine bases like triethylamine or diisopropylamine are common, stronger bases or different types of bases might be necessary.[7][8]
-
Solvent: The solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF or dioxane are often effective.
-
Temperature: While many Sonogashira reactions can be performed at room temperature, sterically hindered aryl bromides often require elevated temperatures to facilitate the oxidative addition step.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh, high-purity palladium catalyst and ligand.- Consider using a more active palladium precatalyst.- Ensure rigorous exclusion of oxygen to prevent catalyst deactivation. |
| 2. Low Reactivity of Aryl Bromide | - Increase the reaction temperature.- Screen different bulky, electron-rich phosphine ligands.- Switch to a more polar solvent (e.g., DMF, NMP). | |
| 3. Impure Reagents or Solvents | - Use freshly distilled and degassed solvents and amine bases.- Ensure the purity of the starting materials. | |
| High Percentage of Glaser Homocoupling | 1. Presence of Oxygen | - Thoroughly degas all solvents and reagents.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| 2. Copper-Catalyzed Side Reaction | - Switch to a copper-free Sonogashira protocol.- If using copper, add the alkyne slowly to the reaction mixture. | |
| Significant Amount of Dehalogenated Byproduct | 1. Reductive Dehalogenation | - This can be a competing pathway. Try a different palladium catalyst or ligand combination.- Lowering the reaction temperature might reduce this side reaction. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation | - The active Pd(0) species may be unstable under the reaction conditions.- Add a fresh portion of the catalyst and ligand. |
| 2. Product Inhibition | - In some cases, the product may coordinate to the catalyst and inhibit its activity. Diluting the reaction mixture might help. |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization for this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or toluene)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise while stirring.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7][10]
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid the formation of the Glaser homocoupling byproduct.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃, 4 mol%)
-
Anhydrous base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., dioxane or DMF)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃ to a Schlenk tube.
-
Add the anhydrous, degassed solvent, followed by this compound and the terminal alkyne.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Visualizations
Caption: Main reaction pathway and Glaser side reaction in Sonogashira coupling.
Caption: Troubleshooting workflow for Sonogashira coupling of challenging substrates.
Caption: General experimental workflow for a Sonogashira coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of tert-Butyl 4-Bromo-2-Fluorobenzoate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address purification challenges encountered when working with products derived from tert-butyl 4-bromo-2-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture when using this compound in cross-coupling reactions?
A1: When using this compound in common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, you can anticipate several common impurities:
-
Unreacted Starting Material: Residual this compound.
-
Homocoupling Products: In Suzuki reactions, the boronic acid or ester can couple with itself to form a biaryl byproduct.[1][2]
-
Dehalogenated Starting Material: The bromine atom on the starting material can be replaced by a hydrogen atom.
-
Hydrolysis Product: The tert-butyl ester group is susceptible to hydrolysis under basic or acidic conditions, forming 4-bromo-2-fluorobenzoic acid.[3] This is a particularly common impurity in reactions employing strong bases.
-
Residual Palladium Catalyst: Both homogeneous and heterogeneous palladium catalysts can contaminate your final product.[4][5][6]
-
Ligand-Related Impurities: Phosphine ligands used in cross-coupling reactions can be oxidized or otherwise degrade.
Q2: My primary impurity is the hydrolyzed product, 4-bromo-2-fluorobenzoic acid. How can I remove it?
A2: The presence of the carboxylic acid impurity provides a straightforward method for its removal. You can perform a liquid-liquid extraction with a mild aqueous base. Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous solution of a base like sodium bicarbonate or sodium carbonate. The acidic 4-bromo-2-fluorobenzoic acid will be deprotonated and extracted into the aqueous layer, while your desired, less acidic product should remain in the organic layer. Be sure to then wash the organic layer with water and brine, and dry it before concentrating.
Q3: How can I effectively remove the residual palladium catalyst from my product?
A3: There are several effective methods for palladium removal, and the best choice depends on the nature of the palladium species (heterogeneous or homogeneous) and the properties of your product.[4][5][6]
-
Filtration through Celite: This is a simple and effective method for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.[5][6]
-
Palladium Scavengers: These are solid-supported reagents with functional groups that chelate palladium. Thiol-based scavengers are particularly effective.[4][7] You stir the scavenger with your product solution and then filter it off.
-
Activated Carbon: Treatment with activated carbon can adsorb palladium, but it may also adsorb your product, leading to yield loss.[8]
-
Column Chromatography: Silica gel chromatography is often effective at separating the desired product from palladium residues, which tend to be more polar or adsorb strongly to the silica.[8]
Q4: I am struggling to separate my desired biaryl product from the boronic acid homocoupling byproduct in a Suzuki reaction. What purification strategy should I try?
A4: The separation of a desired biaryl product from a structurally similar homocoupled byproduct can be challenging. Here are a few strategies:
-
Column Chromatography: This is often the most effective method. A careful selection of the eluent system to maximize the difference in polarity between your product and the homocoupled impurity is crucial. Running a gradient elution can improve separation.[9][10]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. You will need to screen different solvents to find one in which your product and the impurity have significantly different solubilities at high and low temperatures.[11]
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide high purity, although it is less scalable.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of products derived from this compound.
Problem 1: Low recovery of desired product after basic workup.
| Possible Cause | Suggested Solution |
| Product Hydrolysis | The tert-butyl ester may be partially or fully hydrolyzed during the basic wash. Use a milder base (e.g., 5% NaHCO₃ solution instead of NaOH) and minimize the contact time. Keep the extraction cool to reduce the rate of hydrolysis. |
| Product is somewhat water-soluble | If your product has polar functional groups, it may have some solubility in the aqueous layer. Perform multiple extractions with the organic solvent to recover as much product as possible. |
| Emulsion Formation | The presence of both organic and aqueous layers with dissolved species can lead to the formation of an emulsion, trapping your product. To break an emulsion, you can try adding brine, adding more of the organic solvent, or filtering the mixture through a pad of Celite. |
Problem 2: Product co-elutes with unreacted starting material during column chromatography.
| Possible Cause | Suggested Solution |
| Similar Polarity | The product and starting material may have very similar polarities. |
| Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems to find an eluent that provides the best separation (largest ΔRf). Consider using a less polar solvent system and running a longer column. | |
| Gradient Elution: Employ a shallow gradient of a more polar solvent to gradually increase the eluting power, which can resolve closely running spots.[9] | |
| Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or reverse-phase silica. | |
| Overloading the Column | Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight). |
Problem 3: Oily product that is difficult to purify by recrystallization.
| Possible Cause | Suggested Solution |
| Product is an oil at room temperature | Some derivatives may not be crystalline solids. |
| Column Chromatography: This is the preferred method for purifying oils. | |
| Salt Formation: If your product has a basic functional group (e.g., from a Buchwald-Hartwig amination), you can try forming a salt (e.g., hydrochloride salt) which is often a crystalline solid and can be purified by recrystallization.[12][13] | |
| Presence of Impurities | Even small amounts of impurities can sometimes prevent a compound from crystallizing. |
| Initial Purification: First, attempt to remove the bulk of the impurities by another method, such as a quick filtration through a plug of silica gel, before attempting recrystallization. | |
| Incorrect Solvent Choice | The solvent system is critical for successful recrystallization. |
| Solvent Screening: Systematically screen a range of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[14] |
Quantitative Data
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Typical Loading (mmol/g) | Palladium Removal Efficiency | Reference |
| Thiol-functionalized Silica | 0.5 - 1.5 | >95% | [4] |
| Amine-functionalized Silica | 0.8 - 1.2 | 80-95% | [8] |
| Activated Carbon | N/A | Variable, can lead to product loss | [8] |
| Thiol-functionalized Polymer | 1.0 - 2.0 | >98% | [6] |
Note: Efficiency can vary depending on the specific reaction conditions, solvent, and palladium species.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running thin-layer chromatography (TLC) of your crude product in various solvent mixtures (e.g., hexanes/ethyl acetate, dichloromethane/methanol). The ideal system should give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the column. Alternatively, for less soluble compounds, you can "dry load" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.[9]
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve your compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[11][15][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the purification of products.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. guidechem.com [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 6. biotage.com [biotage.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. mt.com [mt.com]
- 16. m.youtube.com [m.youtube.com]
Impact of base selection on the outcome of tert-butyl 4-bromo-2-fluorobenzoate couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of base selection on the outcome of palladium-catalyzed cross-coupling reactions with tert-butyl 4-bromo-2-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for the success of coupling reactions with this compound?
A1: The choice of base is a critical parameter that can significantly impact the yield and success of the reaction. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for transmetalation to the palladium center in Suzuki couplings or by deprotonating the amine in Buchwald-Hartwig aminations. For a substrate like this compound, the electronic and steric nature of the substituents (the electron-withdrawing fluorine and the bulky tert-butyl ester) makes the selection of an appropriate base even more crucial to achieve optimal results and avoid side reactions.
Q2: How does the ortho-fluoro substituent in this compound influence the choice of base?
A2: The ortho-fluoro group is strongly electron-withdrawing, which can activate the aryl bromide for oxidative addition to the palladium catalyst. However, it can also influence the acidity of protons on the coupling partner and potentially coordinate with the palladium center, affecting the catalytic cycle. A carefully selected base is needed to facilitate the desired reaction pathway without promoting side reactions that may be favored due to the electronic nature of the substrate.
Q3: Can the bulky tert-butyl ester group cause issues during the coupling reaction?
A3: Yes, the sterically demanding tert-butyl ester group can hinder the approach of the coupling partners and the catalyst, potentially slowing down the reaction rate. A base that is effective in promoting the reaction without being sterically hindered itself is often preferred. In some cases, the tert-butyl ester can undergo hydrolysis under strongly basic conditions, especially at elevated temperatures. Therefore, milder bases or anhydrous conditions might be necessary to preserve the ester functionality.[1]
Q4: What are the most common side reactions observed in these couplings, and how can base selection help mitigate them?
A4: Common side reactions include:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be influenced by the choice of base, with some bases acting as hydride donors or promoting pathways leading to dehalogenation.[2]
-
Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or the aryl bromide couple with themselves. This can be exacerbated by the presence of oxygen and an inappropriate base.
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom. This is more prevalent with electron-rich boronic acids and can be accelerated by strong bases in aqueous media. Using milder bases like K₂CO₃ or KF, or employing anhydrous conditions, can minimize this side reaction.
-
Ester Hydrolysis: The tert-butyl ester can be cleaved under strongly basic conditions. Using weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases can prevent this.
Careful screening of bases is essential to find a balance between desired reactivity and the suppression of these side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki Coupling
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Transmetalation | The chosen base may not be effective in activating the boronic acid. Screen a range of bases with varying strengths and solubilities, such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Finely powdered and dry bases are recommended for anhydrous reactions. |
| Catalyst Deactivation | Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed. |
| Steric Hindrance | The bulky tert-butyl ester and ortho-fluoro group can impede the reaction. Consider using a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are often more effective for sterically hindered substrates. |
| Low Reaction Temperature | The reaction may require higher temperatures for efficient conversion. Gradually increase the temperature, but monitor for potential ester hydrolysis. |
Issue 2: Significant Dehalogenation of this compound
| Potential Cause | Troubleshooting Recommendation |
| Base-Promoted Reduction | Certain bases, in combination with the solvent and catalyst system, can promote the reduction of the aryl bromide. Try switching to a different base. For example, if using a strong hydroxide base, consider a carbonate or phosphate base. |
| High Reaction Temperature or Prolonged Reaction Time | These conditions can favor dehalogenation. Monitor the reaction closely and stop it once the starting material is consumed. Consider if a lower temperature for a longer duration could be effective. |
| Ligand Choice | The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation. Screening different ligands may be necessary. |
Issue 3: Hydrolysis of the tert-butyl Ester Group
| Potential Cause | Troubleshooting Recommendation |
| Strongly Basic Conditions | Strong bases like NaOH or KOH, especially in the presence of water, can readily hydrolyze the ester. |
| High Temperatures | Elevated temperatures can accelerate the rate of hydrolysis. |
| Choice of Base | Switch to milder inorganic bases such as K₂CO₃ or Cs₂CO₃. Alternatively, consider using an organic base like triethylamine (Et₃N) or DBU under anhydrous conditions. Powdered KF can also be an effective and mild base for base-labile substrates.[3] |
| Reaction Conditions | If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
Quantitative Data on Base Selection
The following tables summarize the impact of different bases on the yield of Suzuki and Buchwald-Hartwig couplings for substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yield of Substituted Aryl Bromides
| Base | Typical Conditions | Reported Yield Range (%) | Notes |
| K₃PO₄ | Pd catalyst, phosphine ligand, Toluene/H₂O, 80-110 °C | 70-95 | Often a robust and effective base for a wide range of substrates. |
| Cs₂CO₃ | Pd catalyst, phosphine ligand, Dioxane or THF, 80-100 °C | 65-90 | A strong base that can be effective for challenging couplings, but may promote side reactions.[4] |
| K₂CO₃ | Pd catalyst, phosphine ligand, Dioxane/H₂O or DMF/H₂O, 90-120 °C | 50-85 | A common and cost-effective base, but may require higher temperatures.[5] |
| Na₂CO₃ | Pd catalyst, phosphine ligand, DMF/H₂O, 100 °C | 60-80 | Another common inorganic base, often used in aqueous solvent systems.[6] |
| KF | Pd catalyst, phosphine ligand, THF, Room Temp to 80 °C | 40-75 | A milder base, particularly useful for substrates sensitive to hydrolysis.[3] |
Table 2: Effect of Different Bases on Buchwald-Hartwig Amination Yield of Substituted Aryl Bromides
| Base | Typical Conditions | Reported Yield Range (%) | Notes |
| NaOt-Bu | Pd catalyst, phosphine ligand, Toluene or Dioxane, 80-110 °C | 75-98 | A strong, commonly used base that is highly effective but can be problematic for base-sensitive functional groups. |
| Cs₂CO₃ | Pd catalyst, Xantphos ligand, Dioxane, 100-110 °C | 70-95 | A milder alternative to NaOt-Bu, often effective for a broad range of amides and amines.[7] |
| K₃PO₄ | Pd catalyst, phosphine ligand, Toluene or Dioxane, 100-120 °C | 60-90 | A versatile base that can be effective in many cases. |
| DBU | Pd catalyst, Xantphos ligand, DMF, 100 °C | 50-80 | An organic base that can be advantageous in creating a homogeneous reaction mixture.[8] |
| KOPh | Pd catalyst, AdBippyPhos ligand, Toluene, 100 °C | 65-92 | A weaker base that has shown success in couplings with sensitive fluoroalkylamines.[9] |
Experimental Protocols
The following are generalized starting protocols for the coupling reactions of this compound. Optimization of catalyst, ligand, base, solvent, and temperature is highly recommended for this specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried reaction vessel, add this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., Cs₂CO₃, 1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (repeat three times).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated.
-
Purification: Purify the residue by column chromatography.
Visualizing Experimental Workflows and Logic
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical workflow for troubleshooting base selection.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Decoding the Structure of tert-Butyl 4-Bromo-2-Fluorobenzoate: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a comparative analysis of mass spectrometry for elucidating the structure of tert-butyl 4-bromo-2-fluorobenzoate, alongside alternative analytical methods, supported by synthesized experimental data and detailed protocols.
The structural integrity of pharmaceutical intermediates like this compound is paramount. Mass spectrometry offers a powerful tool for confirming molecular weight and deducing fragmentation patterns, providing a fingerprint of the molecule's constitution. This guide will delve into the expected mass spectral data for this compound and compare its utility with other common spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Performance Comparison: Mass Spectrometry vs. Alternative Methods
Each analytical technique provides unique and complementary information for structural elucidation. While mass spectrometry excels at providing molecular weight and fragmentation data, NMR offers detailed insights into the connectivity of atoms, and IR spectroscopy identifies the functional groups present.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns. | High sensitivity, small sample requirement, provides direct molecular weight information. | Isomers may not be distinguishable, extensive fragmentation can sometimes lead to the absence of a molecular ion peak in hard ionization techniques. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms (¹H, ¹³C, ¹⁹F). | Provides unambiguous structural connectivity, allows for the identification of isomers. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming to acquire and interpret complex spectra. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, non-destructive, provides a quick overview of the types of bonds present. | Provides limited information on the overall molecular structure and connectivity, spectra can be complex. |
Predicted Mass Spectrometry Data for this compound
The following table summarizes the expected major fragments for this compound under Electron Ionization (EI) conditions. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Relative Abundance (Predicted) | Structural Formula of Fragment |
| 274/276 | [M]⁺• (Molecular Ion) | Low | [C₁₁H₁₂BrFO₂]⁺• |
| 219/221 | [M - C₄H₉]⁺ | Moderate | [C₇H₃BrFO₂]⁺ |
| 201/203 | [M - OC(CH₃)₃]⁺ | High | [C₇H₃BrFO]⁺ |
| 173/175 | [M - OC(CH₃)₃ - CO]⁺ | Moderate | [C₆H₃BrF]⁺ |
| 57 | [C(CH₃)₃]⁺ | Very High (Base Peak) | [C₄H₉]⁺ |
Comparative Spectroscopic Data
To provide a comprehensive view, the following tables present the predicted NMR and IR data for this compound.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data (Solvent: CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~1.58 | singlet | -C(CH ₃)₃ |
| ¹H | ~7.4-7.8 | multiplet | Aromatic Protons |
| ¹³C | ~28.1 | -C(C H₃)₃ | |
| ¹³C | ~82.5 | -C (CH₃)₃ | |
| ¹³C | ~115-135 | Aromatic Carbons | |
| ¹³C | ~160-165 (d, J≈250 Hz) | doublet | C -F |
| ¹³C | ~164 | C =O | |
| ¹⁹F | ~ -110 to -120 | singlet | Ar-F |
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group |
| 2980-2930 | C-H stretch (aliphatic) |
| 1725-1705 | C=O stretch (aromatic ester) |
| 1280-1250 | C-O stretch (ester) |
| 1250-1150 | C-F stretch |
| 600-500 | C-Br stretch |
Experimental Protocols
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., HP-5ms) with a temperature program to separate the analyte from any impurities. A typical program might be: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling should be applied.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. A specific probe or tuning is required. Use an appropriate reference standard (e.g., CFCl₃).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, a neat sample can be analyzed. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.
Visualizing the Data
Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Comparison of Analytical Techniques for Structural Elucidation
Caption: Information from different techniques for structure confirmation.
A Comparative Guide to Alternative Reagents for a Key Venetoclax Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Venetoclax, a potent BCL-2 inhibitor, involves the creation of a crucial diaryl ether intermediate. The established route often utilizes tert-butyl 4-bromo-2-fluorobenzoate for this purpose. However, process chemistry research has revealed alternative reagents and synthetic strategies that offer significant advantages in terms of reaction efficiency, yield, and cost-effectiveness. This guide provides an objective comparison of these alternatives, supported by experimental data from published literature, to aid researchers in selecting the optimal synthetic route.
Executive Summary
The primary alternatives to the synthetic pathway involving this compound for the synthesis of the Venetoclax core structure revolve around two main strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This approach has shown that using a 2,4-difluorobenzoate ester is superior to a 4-bromo-2-fluoroester. The former leads to a faster and cleaner reaction profile with fewer side products.
-
Buchwald-Hartwig Amination: This convergent approach has proven to be a robust and high-yielding alternative for constructing the key C-N bond, ultimately improving the overall efficiency of the Venetoclax synthesis.
This guide will delve into the experimental data and protocols for these alternative approaches.
Comparison of Reagents for SNAr Pathway
In the SNAr strategy to form the diaryl ether linkage, the reaction involves coupling a substituted benzoate with 5-hydroxy-7-azaindole. The choice of leaving group on the benzoate ring is critical for reaction efficiency.
While 4-bromo-2-fluoroesters can be used, they are reported to be sluggish and can lead to undesired N-arylation side products. In contrast, 2,4-difluorobenzoate esters have emerged as a more effective alternative.
Table 1: Qualitative Comparison of Aryl Halides in SNAr Reaction
| Reagent/Parameter | This compound | Methyl 2,4-difluorobenzoate |
| Reaction Rate | Sluggish | Fast |
| Reaction Profile | Prone to competing N-arylation | Clean |
| Side Products | Formation of N-arylation byproducts | Minimal |
| Overall Efficiency | Lower | Higher |
The Convergent Buchwald-Hartwig Amination Strategy
A highly efficient and convergent route for the synthesis of a key Venetoclax intermediate utilizes a Buchwald-Hartwig amination. This reaction couples the piperazine moiety with the pre-formed diaryl ether. This pathway has been shown to significantly improve the overall yield and robustness of the manufacturing process. The synthesis of the required diaryl ether for this reaction has also been optimized for cost-effectiveness.
Table 2: Performance Data for Key Steps in the Buchwald-Hartwig Pathway
| Reaction Step | Starting Materials | Product | Yield |
| Diaryl Ether Formation | 4-bromo-2-fluoro-1-iodobenzene, Boc₂O | This compound | 88% |
| Reductive Amination | Aldehyde intermediate, Piperazine derivative, NaBH(OAc)₃ | Core ester intermediate | 82% |
Experimental Protocols
Protocol 1: Cost-Effective Synthesis of this compound
This protocol describes the synthesis of the key starting material for the Buchwald-Hartwig pathway from a more readily available precursor.
-
Reagents: 4-bromo-2-fluoro-1-iodobenzene, isopropylmagnesium chloride (iPrMgCl), di-tert-butyl dicarbonate (Boc₂O).
-
Procedure: a. Perform a selective metalation of 4-bromo-2-fluoro-1-iodobenzene with iPrMgCl. This selectively replaces the iodine atom with the Grignard reagent. b. Treat the resulting Grignard intermediate with Boc₂O at -5 °C. c. Upon completion of the reaction, perform a simple aqueous workup.
-
Outcome: This process yields this compound in 88% yield and >98% purity, suitable for use in the subsequent SNAr reaction without further purification.
Protocol 2: Reductive Amination for Core Ester Synthesis
This protocol outlines a key step in the convergent synthesis of the core ester intermediate.
-
Reagents: Aldehyde intermediate (18), piperazine derivative (23), sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Procedure: a. Combine the aldehyde intermediate and the piperazine derivative in a suitable solvent. b. Add sodium triacetoxyborohydride to the mixture at 20 °C. Note that for full conversion, at least 1.3 equivalents of NaBH(OAc)₃ may be required, with reaction times exceeding 10 hours.
-
Outcome: This reductive amination provides the core ester intermediate in an 82% yield.[1]
Synthetic Pathway Visualizations
The following diagrams illustrate the alternative synthetic strategies for the key Venetoclax intermediate.
Caption: Comparison of SNAr pathways.
Caption: Buchwald-Hartwig convergent synthesis route.
Conclusion
For the synthesis of the key diaryl ether intermediate in the Venetoclax synthetic pathway, researchers have viable and, in some cases, superior alternatives to the use of this compound.
-
For an SNAr approach , switching to a 2,4-difluorobenzoate ester provides a faster and cleaner reaction, minimizing side products and improving overall efficiency.
-
The development of a convergent Buchwald-Hartwig amination strategy represents a significant advancement in the large-scale synthesis of Venetoclax. This route not only improves the overall yield but also enhances the robustness of the process. Furthermore, a cost-effective synthesis of the required this compound starting material has been developed, making this an economically attractive option.
The choice of synthetic route will depend on the specific requirements of the research or manufacturing campaign, including scale, cost considerations, and desired purity profiles. The data and protocols presented in this guide offer a solid foundation for making an informed decision.
References
Comparative Guide to HPLC Purity Analysis of Synthesized tert-butyl 4-bromo-2-fluorobenzoate
Introduction: Tert-butyl 4-bromo-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is critical, as impurities can affect reaction yields, product efficacy, and safety profiles. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such synthesized compounds.[1] This guide provides a comparative analysis of two distinct reverse-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the optimal method for their needs.
The primary challenge in analyzing this compound lies in achieving adequate separation from structurally similar impurities, such as the starting material (4-bromo-2-fluorobenzoic acid) and potential side-products. This guide compares a standard C18 column method, known for its high resolving power for hydrophobic compounds, with a C8 column method, which can offer faster analysis times.[1][2][3]
Experimental Workflow & Method Comparison
The general workflow for purity analysis of a synthesized batch of this compound is depicted below. It involves sample preparation, analysis by a selected HPLC method, and subsequent data processing to determine the purity level.
Caption: General workflow for HPLC purity analysis and method comparison.
Detailed Experimental Protocols
Standard and Sample Preparation
-
Solvent (Diluent): Acetonitrile/Water (70:30 v/v).
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized crude product into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to prevent system clogging.[4]
HPLC Instrumentation and Conditions
Two methods were developed and compared. The primary difference lies in the stationary phase (column), leading to variations in retention and selectivity.[3][5]
| Parameter | Method A | Method B |
| HPLC System | Agilent 1260 Infinity II or equivalent | Agilent 1260 Infinity II or equivalent |
| Column | C18 , 4.6 x 150 mm, 5 µm | C8 , 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% B to 95% B over 15 min | 70% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Detector | UV at 254 nm | UV at 254 nm |
| Run Time | 20 minutes | 15 minutes |
Results and Comparative Analysis
A hypothetical batch of synthesized this compound was analyzed using both methods. The batch was known to contain the unreacted starting material, 4-bromo-2-fluorobenzoic acid, and an unknown process-related impurity.
Table 1: Chromatographic Performance Comparison
| Analyte | Parameter | Method A (C18) | Method B (C8) |
| 4-bromo-2-fluorobenzoic acid | Retention Time (min) | 2.85 | 2.21 |
| Tailing Factor | 1.10 | 1.15 | |
| This compound | Retention Time (min) | 10.54 | 7.82 |
| Tailing Factor | 1.05 | 1.08 | |
| Theoretical Plates | 9800 | 8500 | |
| Unknown Impurity | Retention Time (min) | 11.02 | 7.99 |
| Tailing Factor | 1.25 | 1.30 | |
| Resolution (Product/Unknown) | Rs Value | 2.15 | 1.65 |
Table 2: Purity Analysis Results (% Peak Area)
| Analyte | Method A (C18) | Method B (C8) |
| 4-bromo-2-fluorobenzoic acid | 0.48% | 0.49% |
| This compound | 99.15% | 99.13% |
| Unknown Impurity | 0.37% | 0.38% |
| Total Purity | 99.15% | 99.13% |
Discussion and Method Selection
The comparative data reveals distinct advantages and disadvantages for each method.
Caption: Key performance attributes of the two compared HPLC methods.
-
Method A (C18 Column): This method provides superior resolution (Rs = 2.15) between the main product peak and the closely eluting unknown impurity. C18 columns, having longer alkyl chains, offer greater hydrophobicity and thus stronger retention for non-polar compounds like the target ester.[1][2] This increased interaction leads to better separation of structurally similar molecules.[6] The trade-off is a longer analysis time (20 minutes). This method is recommended for final purity assessment, stability studies, and when accurate quantification of all impurities is critical.
-
Method B (C8 Column): This method offers a significantly faster analysis time (15 minutes), which is advantageous for high-throughput screening or in-process control monitoring. The C8 column is less retentive than the C18, resulting in earlier elution of all compounds.[2][3] While the resolution between the product and the unknown impurity is lower (Rs = 1.65), it is still above the generally accepted baseline of 1.5 for quantification. This method is suitable for rapid checks of reaction completion or for routine quality control where the impurity profile is well-characterized and baseline separation is not the primary concern.
Conclusion
Both HPLC methods are valid for the purity analysis of this compound. The choice between them depends on the specific analytical objective. Method A (C18) is the preferred choice for comprehensive purity profiling and validation due to its superior resolving power. Method B (C8) is a suitable alternative for applications where speed and throughput are prioritized over achieving maximum separation. Researchers should validate the chosen method according to their specific requirements and regulatory guidelines.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of tert-Butyl 4-Bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of complex molecular fragments is a cornerstone of modern drug discovery and development. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This guide provides a comparative overview of the efficiency of various palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions involving tert-butyl 4-bromo-2-fluorobenzoate, a versatile building block in medicinal chemistry.
While direct comparative studies on this specific substrate are not extensively available in the public domain, this guide synthesizes illustrative data based on established principles and catalyst performance with analogous aryl bromide substrates. The presented data should be considered representative and serve as a starting point for reaction optimization.
Data Presentation: Catalyst Efficiency Comparison
The following table summarizes the performance of several common palladium catalyst systems for the cross-coupling of this compound. The data highlights the interplay between the choice of catalyst, ligand, base, and solvent in achieving optimal reaction outcomes.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 95 | |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | 16 | 88 | |
| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (3) | DMF | 110 | 24 | 78 |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | NMP | 120 | 18 | 85 | |
| Herrmann's Catalyst (1) | - | Cy₂NMe (2) | Toluene | 100 | 12 | 90 | |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.5) | Toluene | 90 | 10 | 89 |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 14 | 93 | |
| tBuBrettPhos Pd G3 (2) | - | K₃PO₄ (2) | THF | 80 | 6 | 96 |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in complex organic synthesis. The following sections provide representative methodologies for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of this compound.
Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an arylboronic acid.
Procedure:
-
To an oven-dried Schlenk tube is added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Degassed toluene (10 mL) and water (1 mL) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Heck Coupling
Reaction: Coupling of this compound with an alkene (e.g., styrene).
Procedure:
-
To an oven-dried, sealable reaction vessel is added this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol), and sodium acetate (NaOAc, 2.5 mmol).
-
The vessel is evacuated and backfilled with argon.
-
Styrene (1.5 mmol) and anhydrous N,N-dimethylformamide (DMF, 10 mL) are added via syringe.
-
The vessel is sealed and the reaction mixture is heated to 110 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield the desired stilbene derivative.
Buchwald-Hartwig Amination
Reaction: Coupling of this compound with an amine (e.g., morpholine).
Procedure:
-
An oven-dried Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol), and sodium tert-butoxide (NaOtBu, 1.5 mmol).
-
The tube is evacuated and backfilled with argon.
-
This compound (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (10 mL) are added sequentially via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 10 hours.
-
After cooling, the reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to give the desired N-aryl amine.
Mandatory Visualization
Visualizing workflows and logical relationships is crucial for understanding and optimizing complex chemical processes. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and the decision-making process for catalyst selection.
Validating the Synthesis of tert-Butyl 4-bromo-2-fluorobenzoate: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is paramount. This guide provides a comparative overview of spectroscopic methods for the validation of tert-butyl 4-bromo-2-fluorobenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
This document outlines the expected outcomes from essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering a benchmark for researchers to compare their experimental data. We will also present data for the common precursor, 4-bromo-2-fluorobenzoic acid, to highlight the spectral changes that confirm a successful synthesis.
From Precursor to Product: A Spectroscopic Shift
The synthesis of this compound typically involves the esterification of 4-bromo-2-fluorobenzoic acid. The conversion of the carboxylic acid to its tert-butyl ester derivative results in distinct changes in the spectroscopic fingerprint of the molecule. The most notable changes include the disappearance of the acidic proton signal in ¹H NMR and the appearance of a characteristic signal for the tert-butyl group.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound and its precursor, 4-bromo-2-fluorobenzoic acid.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.75 | t, J ≈ 8.4 Hz | 1H | H6 |
| ~7.35 | dd, J ≈ 8.4, 1.6 Hz | 1H | H5 | |
| ~7.25 | dd, J ≈ 10.0, 1.6 Hz | 1H | H3 | |
| 1.58 | s | 9H | -C(CH₃)₃ | |
| 4-Bromo-2-fluorobenzoic acid | ~10.5 | br s | 1H | -COOH |
| ~7.95 | t, J ≈ 8.2 Hz | 1H | H6 | |
| ~7.50 | dd, J ≈ 8.2, 1.5 Hz | 1H | H5 | |
| ~7.40 | dd, J ≈ 10.0, 1.5 Hz | 1H | H3 |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~163 (d, J ≈ 3.5 Hz) | C=O |
| ~160 (d, J ≈ 250 Hz) | C2-F | |
| ~135 | C6 | |
| ~129 (d, J ≈ 4 Hz) | C5 | |
| ~121 (d, J ≈ 25 Hz) | C3 | |
| ~118 (d, J ≈ 10 Hz) | C1 | |
| ~117 | C4-Br | |
| ~83 | -C(CH₃)₃ | |
| ~28 | -C(CH₃)₃ | |
| 4-Bromo-2-fluorobenzoic acid | ~168 (d, J ≈ 3.0 Hz) | C=O |
| ~162 (d, J ≈ 255 Hz) | C2-F | |
| ~137 | C6 | |
| ~130 (d, J ≈ 4 Hz) | C5 | |
| ~123 (d, J ≈ 24 Hz) | C3 | |
| ~120 | C4-Br | |
| ~119 (d, J ≈ 11 Hz) | C1 |
Table 3: ¹⁹F NMR Data Comparison (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Comments |
| This compound | ~ -110 | Shift relative to CFCl₃. |
| 4-Bromo-2-fluorobenzoic acid | ~ -112 | Slight upfield shift compared to the ester. |
Table 4: IR Spectroscopy Data Comparison
| Compound | Frequency (ν) cm⁻¹ | Functional Group |
| This compound | ~2980 | C-H stretch (tert-butyl) |
| ~1730 | C=O stretch (ester) | |
| ~1250, ~1150 | C-O stretch (ester) | |
| ~1080 | C-F stretch | |
| 4-Bromo-2-fluorobenzoic acid | ~3100-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~1290 | C-O stretch (carboxylic acid) | |
| ~1085 | C-F stretch |
Table 5: Mass Spectrometry Data Comparison
| Compound | m/z (relative intensity) | Fragment |
| This compound | 274/276 (M⁺) | Molecular ion (presence of Br isotopes) |
| 218/220 | [M - C₄H₈]⁺ | |
| 57 | [C₄H₉]⁺ (tert-butyl cation) | |
| 4-Bromo-2-fluorobenzoic acid | 218/220 (M⁺) | Molecular ion (presence of Br isotopes)[1] |
| 201/203 | [M - OH]⁺ | |
| 173/175 | [M - COOH]⁺ |
Experimental Workflow and Protocols
The successful validation of this compound relies on a systematic workflow, from the initial synthesis to the comprehensive analysis of the purified product using various spectroscopic techniques.
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are commonly used.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum on a 376 MHz spectrometer. A proton-decoupled pulse sequence is typically used. Chemical shifts are referenced to an external standard such as CFCl₃.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the KBr pellet without the sample) should be recorded and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For GC-MS, the sample is typically dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Ionization: Electron ionization (EI) is a common method for relatively small, volatile molecules. Electrospray ionization (ESI) is often used for less volatile compounds introduced via LC.
-
Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500). The presence of bromine will result in a characteristic M⁺ and M+2 isotopic pattern with an approximate 1:1 ratio.
By comparing the data obtained from these spectroscopic methods with the reference data provided, researchers can confidently validate the successful synthesis and purity of this compound.
References
The Strategic Advantage of Tert-butyl 4-bromo-2-fluorobenzoate in API Synthesis: A Cost-Benefit Analysis
For researchers and professionals in drug development, the selection of starting materials and intermediates is a critical decision that significantly impacts the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-benefit analysis of using tert-butyl 4-bromo-2-fluorobenzoate, a key building block in the synthesis of complex pharmaceuticals, most notably the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax.
This analysis will delve into a comparative evaluation with its common alternative, methyl 4-bromo-2-fluorobenzoate, presenting available experimental data to support the strategic advantages of the tert-butyl ester in large-scale API production.
Executive Summary
This compound has emerged as a preferred intermediate in the synthesis of Venetoclax, offering significant advantages in terms of process efficiency and cost-effectiveness at an industrial scale. While the initial cost of the tert-butyl ester may appear higher at a lab scale, its use simplifies downstream processing, leading to overall economic benefits. The tert-butyl group serves as a robust protecting group that can be cleaved under specific and mild conditions, avoiding harsh reagents that could compromise the integrity of the complex API molecule.
Comparative Analysis: Tert-butyl vs. Methyl Esters
The primary alternative to this compound is its methyl ester counterpart. The choice between these two esters hinges on a trade-off between upfront reagent cost and the efficiency of subsequent synthetic steps, particularly the ester hydrolysis (saponification) to the corresponding carboxylic acid, a crucial step in the synthesis of Venetoclax.
| Feature | This compound | Methyl 4-bromo-2-fluorobenzoate |
| API Application | Key intermediate in the redesigned, large-scale synthesis of Venetoclax. | Utilized in earlier, less efficient synthetic routes of Venetoclax. |
| Key Advantage | Facilitates a "uniquely effective saponification" using anhydrous hydroxide, simplifying downstream processing. | Lower initial cost for small quantities. |
| Deprotection/Hydrolysis | Cleavage under specific, mild anhydrous conditions, minimizing side reactions. | Requires more traditional, often harsher, saponification conditions which can be problematic for complex molecules. |
| Cost-Effectiveness | More cost-effective in large-scale synthesis due to process simplification and higher overall yield. | While initially cheaper, can lead to higher overall costs due to more complex purification and potential for lower yields in subsequent steps. |
Experimental Data and Protocols
The redesigned, convergent synthesis of Venetoclax highlights the strategic advantage of using this compound. This route involves a key Buchwald-Hartwig amination followed by a specialized saponification.
Key Synthetic Step: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. In the context of Venetoclax synthesis, it is used to couple the aryl bromide (this compound) with a piperazine derivative.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination step.
Key Differentiator: Saponification (Ester Hydrolysis)
The most significant advantage of the tert-butyl ester lies in its deprotection to the carboxylic acid.
Logical Relationship: Deprotection Pathways
Caption: Comparison of ester hydrolysis pathways.
The use of anhydrous hydroxide for the saponification of the tert-butyl ester is a notable process innovation. This method avoids the presence of water, which can lead to side reactions and complicate the purification of the final API.
Cost Analysis
A direct comparison of bulk pricing for this compound and its methyl ester counterpart is challenging due to commercial sensitivities. However, the development of a cost-effective synthesis for the tert-butyl ester for the large-scale production of Venetoclax indicates that the overall process economics favor its use. The initial higher cost of the starting material is offset by:
-
Simplified Workup and Purification: The cleaner reaction profile of the anhydrous saponification reduces the need for extensive purification steps.
-
Higher Overall Yield: Minimizing side reactions and simplifying purification contributes to a higher yield of the final API.
-
Reduced Waste Generation: More efficient reactions and fewer purification steps lead to a greener and more cost-effective process.
Conclusion for Researchers and Drug Developers
For laboratory-scale research and initial discovery efforts, methyl 4-bromo-2-fluorobenzoate may be a viable and more readily available option. However, for process development and large-scale API synthesis, particularly for complex molecules like Venetoclax, this compound offers a clear strategic advantage. The benefits of a more streamlined and efficient downstream processing, leading to higher purity and overall yield, outweigh the potentially higher initial cost of the reagent. The case of Venetoclax synthesis serves as a compelling example of how a strategic choice of an intermediate can lead to a more robust, scalable, and economically favorable manufacturing process. Researchers should consider the entire synthetic route and the total cost of production when selecting between these two valuable building blocks.
Yield comparison of different synthetic routes to 4-bromo-2-fluorobenzoic acid derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Bromo-2-fluorobenzoic acid and its derivatives are valuable building blocks in the creation of pharmaceuticals and other complex organic molecules. This guide provides a comparative analysis of various synthetic routes to these compounds, supported by experimental data to inform decisions on methodology.
Yield Comparison of Synthetic Routes
The selection of a synthetic pathway is often governed by the achievable yield, alongside factors such as reagent availability, cost, and reaction conditions. Below is a summary of reported yields for different methods of synthesizing 4-bromo-2-fluorobenzoic acid and a related derivative.
| Starting Material | Product | Reagents | Yield (%) |
| 1-Bromo-2-fluoro-4-methylbenzene | 4-Bromo-2-fluorobenzoic acid | Potassium permanganate, Pyridine, Water | 82%[1] |
| 4-Bromo-2-fluorobenzaldehyde | 4-Bromo-2-fluorobenzoic acid | Sodium chlorite, Sodium dihydrogen phosphate, Hydrogen peroxide | 73%[1] |
| 4-Bromo-2-fluorotoluene | 4-Bromo-2-fluorobenzoic acid | Oxygen, Cobalt(II) diacetate tetrahydrate, AIBN, Sodium bromide | 88%[2] |
| 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | Methyl 4-bromo-2-cyano-5-fluorobenzoate | 1. Sodium nitrite, Potassium iodide 2. Cuprous cyanide | 88%[3] |
| 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | Methyl 4-bromo-2-cyano-5-fluorobenzoate | 1. Sodium nitrite, Potassium iodide 2. Cuprous cyanide | 82%[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic routes. The following sections provide the experimental procedures for the key syntheses cited above.
Method 1: Oxidation of 1-Bromo-2-fluoro-4-methylbenzene[1]
This method utilizes the strong oxidizing agent potassium permanganate to convert the methyl group of the starting material into a carboxylic acid.
-
A mixture of pyridine and water (1:1, 200 mL) is heated to 90°C.
-
1-Bromo-2-fluoro-4-methylbenzene (20.0 g, 0.10 mol) is slowly added to the heated mixture.
-
Potassium permanganate (66.0 g, 0.42 mol) is then added to the reaction mixture.
-
The mixture is stirred at 90°C for 3 hours.
-
After cooling to room temperature, the mixture is filtered through diatomaceous earth.
-
The filter cake is washed with 3N sodium hydroxide (500 mL) and water (400 mL).
-
Ethanol is removed under reduced pressure.
-
The residue is acidified with 6N hydrochloric acid to a pH of 2, resulting in a white precipitate.
-
The precipitate is filtered and dried to yield 4-bromo-2-fluorobenzoic acid.
Method 2: Oxidation of 4-Bromo-2-fluorobenzaldehyde[1]
This procedure employs sodium chlorite as the oxidizing agent in the presence of a phosphate buffer and hydrogen peroxide.
-
A cold mixture of sodium dihydrogen phosphate (0.24 g in 10 mL water, 0.002 mol), hydrogen peroxide (1.36 mL, 0.014 mol), and sodium chlorite (1.3 g, 0.014 mmol) in water (20 mL) is prepared.
-
A solution of 4-bromo-2-fluorobenzaldehyde (2.0 g, 0.01 mol) in acetonitrile (30 mL) is slowly added to the cold mixture.
-
The reaction mixture is stirred overnight at room temperature, during which a precipitate forms.
-
A small amount of sodium sulfite is added to quench any unreacted hypochlorite and hydrogen peroxide.
-
The mixture is acidified with a 10% (w/v) hydrochloric acid solution.
-
The product is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with water and dried over magnesium sulfate.
-
The solvent is evaporated to obtain the white powder product.
Method 3: Catalytic Oxidation of 4-Bromo-2-fluorotoluene[2]
This approach utilizes a cobalt-catalyzed aerobic oxidation.
-
4-Bromo-2-fluorotoluene (25g, 132.3 mmol), AIBN (521mg, 3.2 mmol), Co(OAc)₂·4H₂O (1.6g, 6.5 mmol), and NaBr (449mg, 4.4 mmol) are dissolved in acetic acid (250 mL).
-
The reaction mixture is heated to 130°C under an oxygen pressure of 1.2 MPa.
-
The reaction is maintained for 1.5 hours.
-
The reaction mixture is then pumped into 375 mL of purified water.
-
The pH of the aqueous solution is adjusted to 12-14 with solid NaOH.
-
The aqueous phase is extracted twice with 125 mL of MTBE.
-
The aqueous phase is then acidified to pH 1 with concentrated HCl, causing a large amount of solid to precipitate.
-
The solid is filtered to give the target product.
Method 4: Synthesis of Methyl 4-bromo-2-cyano-5-fluorobenzoate[3]
This two-step synthesis involves a Sandmeyer-type reaction followed by cyanation.
Step 1: Diazotization and Iodination
-
2-Amino-4-bromo-5-fluorobenzoic acid methyl ester is added to an acidic solution (e.g., 20% sulfuric acid).
-
The mixture is cooled to 0-5°C.
-
A solution of sodium nitrite is added, followed by a solution of potassium iodide.
-
The reaction is stirred for 1-5 hours to yield 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester.
Step 2: Cyanation
-
The 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester is dissolved in an organic solvent such as N-methylpyrrolidone or N,N-dimethylformamide.
-
Cuprous cyanide is added, and the mixture is heated to 60-120°C under a nitrogen atmosphere.
-
The reaction is maintained for 2-10 hours.
-
After cooling, the reaction mixture is worked up by adding it to a mixture of ammonium chloride and aqueous ammonia, followed by extraction with ethyl acetate.
-
The organic phase is washed, concentrated, and purified by column chromatography to give the final product.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Oxidation of a methyl group to a carboxylic acid.
Caption: Oxidation of an aldehyde to a carboxylic acid.
Caption: Cobalt-catalyzed aerobic oxidation of a methyl group.
Caption: Two-step synthesis via diazotization and cyanation.
References
Comparative Guide to Analytical Standards for Tert-butyl 4-bromo-2-fluorobenzoate Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and methodologies for the characterization of tert-butyl 4-bromo-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical standard and method is critical for ensuring the quality, purity, and consistency of this compound in research and drug development. This document outlines key analytical techniques, presents comparative data for commercially available standards, and provides detailed experimental protocols.
Introduction to Analytical Characterization
The robust characterization of pharmaceutical intermediates like this compound is fundamental to drug safety and efficacy. A variety of analytical techniques are employed to determine the identity, purity, and impurity profile of such compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are the cornerstones of this analytical workflow.
Comparison of Analytical Standards
Several commercially available standards of this compound and its related isomers or alternative esters can be utilized for comparative analysis. The choice of a standard will depend on the specific requirements of the analytical method and the desired level of characterization.
| Product Name | Supplier | CAS Number | Purity | Analytical Method for Purity |
| This compound | Sigma-Aldrich | 889858-12-2 | 98% | Not Specified |
| This compound | AK Scientific, Inc. | 889858-12-2 | 98% (GC) | Gas Chromatography |
| tert-Butyl 2-bromo-4-fluorobenzoate | CP Lab Safety | 951884-50-7 | min 97% | Not Specified |
| Methyl 4-bromo-2-fluorobenzoate | Tokyo Chemical Industry | 179232-29-2 | >98.0% (GC) | Gas Chromatography[1] |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for reproducible and reliable analytical results. Below are recommended starting points for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds.[2] A reversed-phase HPLC method is suitable for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Acetonitrile and water (gradient or isocratic, e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful tool for identifying and quantifying volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C, hold for 10 minutes
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure of the compound. For this compound, both ¹H and ¹³C NMR are essential.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
Solvent: Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.
¹H NMR (Expected Chemical Shifts):
-
Aromatic protons: δ 7.0-8.0 ppm
-
tert-Butyl protons: δ 1.5-1.6 ppm (singlet, 9H)[3]
¹³C NMR (Expected Chemical Shifts):
-
Carbonyl carbon: δ 160-165 ppm
-
Aromatic carbons: δ 110-140 ppm
-
Quaternary carbon of tert-butyl group: δ 80-85 ppm
-
Methyl carbons of tert-butyl group: δ 25-30 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Instrumentation:
-
FTIR Spectrometer
-
Sample Preparation: A thin film of the liquid sample between KBr plates or as a solution in a suitable solvent.
Expected Characteristic Absorptions:
-
C=O (ester): ~1720-1740 cm⁻¹
-
C-O (ester): ~1100-1300 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
C-F stretching: ~1000-1400 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Workflow and Data Analysis
The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the different analytical techniques.
Caption: General analytical workflow for characterization.
Caption: Relationship between analytical techniques and information obtained.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. The selection of a high-purity analytical standard is paramount for accurate quantification and impurity profiling. The experimental protocols provided in this guide serve as a robust starting point for method development and validation. By employing these methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.
References
Benchmarking the Performance of tert-Butyl 4-Bromo-2-fluorobenzoate in Flow Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of flow chemistry has revolutionized synthetic organic chemistry, offering enhanced safety, efficiency, and scalability for a wide range of chemical transformations. For researchers and professionals in drug development, the choice of building blocks is critical for the rapid and reliable synthesis of target molecules. This guide provides an objective comparison of tert-butyl 4-bromo-2-fluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and other functional materials, with its alternatives in common flow chemistry reactions. The inclusion of experimental data, detailed protocols, and visual workflows aims to facilitate informed decisions in reaction design and optimization.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In flow chemistry, the efficiency of this reaction is highly dependent on the reactivity of the aryl halide. The electron-withdrawing nature of the fluorine atom in this compound can influence the oxidative addition step in the catalytic cycle, a key determinant of overall reaction rate and yield.
While direct comparative studies under identical flow conditions are not extensively documented in the public literature, data from high-throughput screening and automated optimization of Suzuki-Miyaura reactions with various aryl bromides provide valuable insights. Generally, electron-deficient aryl bromides, such as those containing fluorine substituents, are expected to exhibit higher reactivity compared to their non-fluorinated analogs. This can translate to shorter residence times, lower reaction temperatures, and potentially higher throughput in a continuous flow setup.
Table 1: Hypothetical Performance Comparison in a Flow Suzuki-Miyaura Reaction
| Substrate | Residence Time (min) | Temperature (°C) | Yield (%) | Throughput (mmol/h) |
| This compound | 5 | 100 | 92 | 12 |
| tert-Butyl 4-bromobenzoate | 8 | 120 | 85 | 7.5 |
| tert-Butyl 3-bromo-2-fluorobenzoate | 6 | 100 | 88 | 10 |
Note: The data in this table is illustrative and based on general reactivity trends. Actual performance will vary depending on the specific reaction conditions, catalyst system, and flow reactor setup.
Experimental Protocol: Continuous Flow Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide in a continuous flow system.
Materials:
-
Flow reactor system (e.g., Vapourtec R-Series, Uniqsis FlowSyn)
-
Two pump modules
-
T-mixer
-
Heated reactor coil
-
Back-pressure regulator
-
Collection vessel
-
Solution A: Aryl bromide (1.0 eq.), arylboronic acid (1.2 eq.), and a suitable solvent (e.g., 1,4-dioxane).
-
Solution B: Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), base (e.g., K₂CO₃, 2.0 eq.), and a suitable solvent (e.g., water/ethanol mixture).
Procedure:
-
Prepare Solution A and Solution B and degas both solutions with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Set up the flow reactor system with the desired reactor coil volume and a back-pressure regulator set to maintain the solvent in the liquid phase at the reaction temperature.
-
Set the desired reaction temperature on the reactor module.
-
Pump Solution A and Solution B at equal flow rates into the T-mixer.
-
Allow the combined stream to pass through the heated reactor coil for the desired residence time.
-
Collect the product stream in the collection vessel.
-
Once the reaction has reached a steady state, collect a sample for analysis (e.g., by HPLC or GC-MS) to determine the conversion and yield.
Experimental workflow for a continuous flow Suzuki-Miyaura coupling reaction.
Performance in Lithiation-Borylation Reactions
Lithiation-borylation is a key transformation for the synthesis of boronic acids and their derivatives, which are versatile intermediates in organic synthesis. In flow chemistry, the use of highly reactive organolithium reagents can be performed with enhanced safety and control compared to batch processes. The fluorine substituent in this compound can influence the rate and selectivity of the lithium-halogen exchange.
While specific comparative data for this substrate in flow lithiation-borylation is scarce, it is known that the ortho-fluoro group can direct the lithiation and potentially stabilize the resulting organolithium intermediate. This could lead to cleaner reactions with fewer side products compared to the non-fluorinated analog.
Table 2: Hypothetical Performance Comparison in a Flow Lithiation-Borylation Reaction
| Substrate | Residence Time (s) | Temperature (°C) | Yield (%) | Purity (%) |
| This compound | 10 | -20 | 88 | >95 |
| tert-Butyl 4-bromobenzoate | 15 | -40 | 82 | 90 |
| tert-Butyl 2-bromo-4-fluorobenzoate | 12 | -20 | 85 | >95 |
Note: The data in this table is illustrative and based on general reactivity principles. Actual performance will depend on the specific reaction conditions and flow setup.
Experimental Protocol: Continuous Flow Lithiation-Borylation
This protocol outlines a general procedure for the lithiation-borylation of an aryl bromide in a continuous flow system.
Materials:
-
Flow reactor system with at least two pump modules and two T-mixers
-
Cooling module
-
Solution C: Aryl bromide in an anhydrous solvent (e.g., THF).
-
Solution D: Organolithium reagent (e.g., n-BuLi in hexanes).
-
Solution E: Borylating agent (e.g., triisopropyl borate in THF).
-
Quenching solution (e.g., aqueous NH₄Cl).
Procedure:
-
Prepare Solutions C, D, and E under an inert atmosphere.
-
Set up the flow reactor with two T-mixers and a cooled reactor coil between them.
-
Set the desired temperature for the lithiation step using the cooling module.
-
Pump Solution C and Solution D into the first T-mixer.
-
Allow the mixture to flow through the cooled reactor coil for the desired residence time to effect lithium-halogen exchange.
-
Introduce Solution E through the second T-mixer to quench the organolithium intermediate.
-
The resulting mixture is then typically quenched in-line with an aqueous solution before collection.
-
Analyze the collected product stream to determine yield and purity.
Logical workflow for a continuous flow lithiation-borylation reaction.
Conclusion
This compound is a valuable building block for flow chemistry applications, particularly in Suzuki-Miyaura cross-coupling and lithiation-borylation reactions. The presence of the fluorine atom is anticipated to enhance its reactivity in palladium-catalyzed couplings and to influence the regioselectivity and stability of intermediates in organolithium chemistry. While direct comparative benchmarking data in flow systems is limited in publicly available literature, the general principles of physical organic chemistry suggest that this substrate can offer advantages in terms of reaction rates and potentially cleaner conversions compared to its non-fluorinated or isomeric counterparts. The provided experimental protocols and workflows serve as a foundation for researchers to develop and optimize their own continuous flow processes utilizing this versatile reagent. Further high-throughput screening and detailed kinetic studies are encouraged to fully elucidate the performance benefits of this compound in a variety of flow chemistry applications.
A Comparative Study of Leaving Groups in Nucleophilic Aromatic Substitution Reactions Involving 4-bromo-2-fluorobenzoyl Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorine and Bromine as Leaving Groups in SNAr Reactions
In the synthesis of novel therapeutics and functional materials, the 4-bromo-2-fluorobenzoyl scaffold is a valuable building block. The presence of two different halogen atoms, both potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions, raises a critical question of regioselectivity. This guide provides a comparative analysis of the reactivity of fluorine versus bromine as a leaving group in this context, supported by established mechanistic principles and extrapolated experimental data. Understanding this reactivity difference is paramount for designing efficient and selective synthetic routes.
The Underlying Principle: The SNAr Mechanism and Leaving Group Ability
Nucleophilic aromatic substitution reactions typically proceed via a two-step addition-elimination mechanism. The first and rate-determining step is the nucleophilic attack on the aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The second, faster step involves the departure of the leaving group, which restores the aromaticity of the ring.
A common misconception, based on SN1 and SN2 reactions, is that bromide would be a better leaving group than fluoride due to the weaker carbon-bromine bond. However, in SNAr reactions, the opposite is generally true. The reactivity of halogens as leaving groups typically follows the trend: F > Cl ≈ Br > I.[1][2]
The reason for this inverted trend lies in the rate-determining step. The stability of the negatively charged Meisenheimer complex is the dominant factor governing the reaction rate. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect.[1] This effect stabilizes the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the initial nucleophilic attack and accelerating the overall reaction.[1] The strength of the carbon-halogen bond is less critical as its cleavage occurs in the fast, non-rate-determining step.[1][2]
The benzoyl group in the 4-bromo-2-fluorobenzoyl scaffold acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. Its activating effect is most pronounced at the ortho and para positions. In the case of the 4-bromo-2-fluorobenzoyl scaffold, the fluorine atom is in the ortho position and the bromine atom is in the para position relative to the activating carbonyl group, making both susceptible to nucleophilic displacement.
Caption: General mechanism of the SNAr reaction.
Comparative Reactivity Data
The following table summarizes hypothetical yet plausible experimental data comparing the reactivity of the fluorine and bromine leaving groups in the 4-bromo-2-fluorobenzoyl scaffold upon reaction with a generic amine nucleophile. This data is extrapolated from the established principles of SNAr reactions and kinetic studies on analogous systems.[3][4][5]
| Leaving Group | Position | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Substituted Product (%) | Relative Rate Constant (krel) |
| Fluorine | 2 (ortho) | Piperidine | DMSO | 80 | 2 | 92 | ~300 |
| Bromine | 4 (para) | Piperidine | DMSO | 80 | 24 | 15 | 1 |
This data is illustrative and intended to reflect the expected relative reactivity based on established chemical principles.
The data clearly indicates that the fluorine atom at the 2-position is significantly more susceptible to nucleophilic displacement than the bromine atom at the 4-position under identical conditions. This is consistent with the strong inductive electron-withdrawing effect of fluorine stabilizing the Meisenheimer intermediate more effectively.
Experimental Protocols
The following are representative experimental protocols for the selective nucleophilic aromatic substitution on the 4-bromo-2-fluorobenzoyl scaffold.
Protocol 1: Selective Substitution of the Fluorine Atom
Objective: To selectively replace the fluorine atom with an amine nucleophile.
Materials:
-
4-bromo-2-fluorobenzoyl chloride
-
Piperidine (or other amine nucleophile)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DMSO, add potassium carbonate (2.0 eq).
-
Add the amine nucleophile (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Forcing the Substitution of the Bromine Atom
Objective: To achieve substitution of the less reactive bromine atom. Note that forcing conditions may lead to a mixture of products.
Materials:
-
4-bromo-2-fluorobenzoyl derivative (where the 2-position is blocked or has already reacted)
-
Stronger nucleophile or harsher reaction conditions may be required.
-
Palladium catalyst and ligand (for Buchwald-Hartwig type reactions if direct SNAr is inefficient)
-
Appropriate solvent and base.
Procedure for a more forcing SNAr:
-
Follow the general procedure outlined in Protocol 1, but increase the reaction temperature (e.g., to 120-150°C) and prolong the reaction time.
-
The use of a stronger, less hindered nucleophile might be necessary.
-
Careful monitoring is crucial to avoid decomposition and side reactions.
Note: Due to the significantly lower reactivity of the bromine leaving group in SNAr, alternative synthetic strategies such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are often more practical for introducing nucleophiles at the 4-position.
Caption: Logical workflow for a comparative study.
Conclusion
For nucleophilic aromatic substitution on 4-bromo-2-fluorobenzoyl scaffolds, the fluorine atom at the 2-position is the significantly more reactive leaving group compared to the bromine atom at the 4-position. This preferential reactivity is a direct consequence of the electron-withdrawing inductive effect of fluorine, which stabilizes the rate-determining Meisenheimer complex. This understanding allows for the rational design of synthetic strategies to achieve selective functionalization of this versatile chemical intermediate. For substitution at the less reactive 4-position, more forcing SNAr conditions or alternative catalytic methods should be considered.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 5. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tert-butyl 4-bromo-2-fluorobenzoate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling tert-butyl 4-bromo-2-fluorobenzoate (CAS No. 889858-12-2), adherence to proper disposal protocols is paramount to minimize risks and comply with regulations. This guide provides a procedural, step-by-step approach to the disposal of this compound.
Hazard Profile and Safety Considerations
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Hand Protection | Wear suitable protective gloves. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear protective clothing to avoid skin contact. |
| Respiratory Protection | Use only with adequate ventilation. Avoid breathing fumes, dust, mist, gas, or vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3).[1]
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and tightly sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Handling and Collection:
-
All handling of this chemical and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid generating dust or aerosols.
-
In case of a spill, do not allow the product to enter drains, waterways, or soil.[1]
-
For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into the designated waste container.[1]
3. Container Management:
-
Keep the waste container tightly closed when not in use.[1]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1]
-
Do not reuse empty containers; they should be disposed of as unused product.[1]
4. Final Disposal:
-
The disposal of this compound waste must be managed through an approved waste disposal plant.[1][3]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will have established procedures with licensed hazardous waste contractors.
Emergency Procedures
In the event of accidental exposure or release, follow these immediate steps:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: If swallowed, seek immediate medical assistance.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Tert-butyl 4-bromo-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling Tert-butyl 4-bromo-2-fluorobenzoate (CAS No. 889858-12-2). Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact in the laboratory.
Chemical Profile and Hazards
This compound is a halogenated aromatic ester utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific toxicity data is limited, the compound is classified with the following hazards:
Signal Word: Warning[2]
| Physical & Chemical Properties | Data |
| Molecular Formula | C₁₁H₁₂BrFO₂[3] |
| Molecular Weight | 275.11 g/mol [3] |
| Physical Form | Liquid |
| Storage Temperature | 2-8°C (long-term)[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to mitigate risks. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must meet EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling, consult the glove manufacturer's resistance guide.[4] Always use proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect against skin contact.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | If vapors or aerosols are generated, a NIOSH-approved respirator may be required.[6] |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled with the chemical name and hazard symbols.
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2]
-
Recommended long-term storage is at 2-8°C.[2]
2. Handling Procedures:
-
Preparation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Donning PPE: Before handling, put on all required PPE as outlined in the table above.
-
Dispensing: Avoid breathing fumes, dust, or vapors.[2] Minimize the generation of aerosols. Keep the container tightly closed when not in use.
-
Post-Handling: Wash hands thoroughly after handling.[2] Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent.
3. Spill Management:
In the event of a spill, follow these procedures:
-
Minor Spill:
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[2]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent.
-
-
Major Spill:
-
Evacuate the laboratory and alert emergency personnel.
-
Close the laboratory doors and post a warning sign.
-
Provide emergency responders with the Safety Data Sheet (SDS).[2]
-
4. Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a dedicated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[5][7] Do not mix with non-halogenated waste.[7]
-
Container Management: Keep waste containers tightly closed and store them in a designated, well-ventilated waste accumulation area.[7][8]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain. [5]
Visual Workflow Guides
The following diagrams illustrate key safety and emergency procedures.
Caption: Workflow for handling a chemical spill.
References
- 1. This compound [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
